Methyl 3-amino-4-(trifluoromethyl)benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)5-2-3-6(7(13)4-5)9(10,11)12/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESWYDYJQMSAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568331 | |
| Record name | Methyl 3-amino-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126541-82-0 | |
| Record name | Methyl 3-amino-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 3-amino-4-(trifluoromethyl)benzoate
CAS Number: 126541-82-0
This technical guide provides a comprehensive overview of Methyl 3-amino-4-(trifluoromethyl)benzoate, a key building block for researchers and professionals in drug development and medicinal chemistry. This document details the compound's physicochemical properties, outlines a plausible synthetic pathway with detailed experimental protocols, and illustrates its utility in modern pharmaceutical research.
Data Presentation
The quantitative data for this compound are summarized in the table below. Spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy, as direct experimental spectra for this specific compound are not widely published.
| Property | Value | Reference(s) |
| CAS Number | 126541-82-0 | [1][2][3] |
| Molecular Formula | C₉H₈F₃NO₂ | [2] |
| Molecular Weight | 219.16 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | Commercially available at ≥96% and ≥98% | [1][2] |
| Storage Temperature | Ambient | [1] |
| InChI Key | GESWYDYJQMSAOJ-UHFFFAOYSA-N | [1] |
| Predicted ¹H NMR | Aromatic protons (3H, m), Amina protons (2H, br s), Methyl protons (3H, s) | |
| Predicted ¹³C NMR | Carbonyl carbon (~166 ppm), Aromatic carbons (6 signals), Trifluoromethyl carbon (q), Methyl carbon (~52 ppm) | |
| Predicted IR (cm⁻¹) | N-H stretch (~3400-3200), C=O stretch (~1720), C-F stretch (~1300-1100), Aromatic C-H stretch (~3100-3000) | |
| Predicted Mass Spec (m/z) | [M]+ at 219.05, fragments corresponding to loss of -OCH₃ and -COOCH₃ |
Experimental Protocols
A reliable synthetic route to this compound involves a two-step process: the synthesis of the precursor 3-amino-4-(trifluoromethyl)benzoic acid, followed by its esterification.
Step 1: Synthesis of 3-Amino-4-(trifluoromethyl)benzoic Acid
The synthesis of the carboxylic acid precursor can be achieved through various methods, often starting from a commercially available trifluoromethylated aniline or toluene derivative. A common approach involves the nitration of a suitable precursor followed by reduction of the nitro group to an amine and subsequent oxidation of a methyl group to a carboxylic acid, or through functional group interconversion from a bromo- or iodo-substituted precursor via carbonylation or Grignard reaction followed by carboxylation.
Step 2: Esterification of 3-Amino-4-(trifluoromethyl)benzoic Acid
A standard and high-yielding method for the esterification of an amino-substituted benzoic acid is the Fischer-Speier esterification, often facilitated by the use of thionyl chloride in methanol.[4][5]
Materials:
-
3-Amino-4-(trifluoromethyl)benzoic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous methanol (approximately 25 mL per gram of acid).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride (2.0-2.2 eq) dropwise to the stirred solution while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.
-
Carefully add the residue to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the evolution of CO₂ ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Role in Drug Discovery
This compound serves as a versatile building block in drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a drug candidate.[6] The amino and ester functionalities provide reactive handles for further chemical modifications.
References
In-Depth Technical Guide: Methyl 3-amino-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Methyl 3-amino-4-(trifluoromethyl)benzoate, a key building block in medicinal chemistry. This document outlines its known physical characteristics, a detailed experimental protocol for its synthesis, and logical workflows for its preparation and purification. The strategic incorporation of the trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, making this compound a valuable intermediate in the development of novel therapeutics.[1][2][3][4]
Core Physical and Chemical Properties
This compound is a solid at room temperature.[5] While extensive experimental data on its physical properties is not widely available, the following table summarizes the key known and predicted values.
| Property | Value | Source |
| CAS Number | 126541-82-0 | [5][6][7][8][9][10][11][12][13] |
| Molecular Formula | C₉H₈F₃NO₂ | [7][8][10] |
| Molecular Weight | 219.16 g/mol | [7][8][10] |
| Physical Form | Solid | [5] |
| Boiling Point | 294.1±40.0 °C at 760 mmHg (Predicted) | [6] |
| Melting Point | No data available | [14] |
| Density | No data available | |
| Water Solubility | No data available | [6][14] |
Synthesis of this compound
A common and effective method for the synthesis of methyl esters from carboxylic acids is the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The following protocol describes a likely procedure for the synthesis of this compound from 3-amino-4-(trifluoromethyl)benzoic acid. This protocol is adapted from established methods for the synthesis of structurally similar compounds.[15][16][17]
Experimental Protocol: Fischer Esterification
Materials:
-
3-amino-4-(trifluoromethyl)benzoic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 3-amino-4-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol (e.g., 25 mL per gram of carboxylic acid).
-
Catalyst Addition: While stirring the solution, carefully add a catalytic amount of a strong acid. Two common options are:
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).[16]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the acidic residue by adding a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution (CO₂).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
-
Isolation:
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Experimental and Logical Workflows
The following diagrams illustrate the key workflows for the synthesis and purification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 126541-82-0 [sigmaaldrich.com]
- 6. file.chemscene.com [file.chemscene.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 126541-82-0 | MFCD14697987 | this compound [aaronchem.com]
- 9. 126541-82-0|this compound|BLD Pharm [bldpharm.com]
- 10. This compound - 126541-82-0 | VulcanChem [vulcanchem.com]
- 11. 126541-82-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 12. This compound , Package: 250mg , Laibo Chem - Acs Reagentes [acsreagentes.com.br]
- 13. This compound | 126541-82-0 [sigmaaldrich.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Methyl 3-amino-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 3-amino-4-(trifluoromethyl)benzoate, with a primary focus on the determination of its molecular weight. This document is intended to serve as a valuable resource for professionals in research and development, particularly within the pharmaceutical and chemical industries.
Chemical Identity and Structure
This compound is an organic compound featuring a benzoate core structure. Key functional groups, including an amino group and a trifluoromethyl group, are substituted on the benzene ring, influencing its chemical reactivity and potential biological activity.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈F₃NO₂ |
| CAS Number | 368-83-2 |
| PubChem CID | 136245 |
Molecular Weight Determination
The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and analytical characterization. The molecular weight is the sum of the atomic weights of all constituent atoms in the molecular formula.
Molecular Formula
The molecular formula of this compound is C₉H₈F₃NO₂ . This formula is derived from its chemical structure, which consists of nine carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms.
Atomic Weights of Constituent Elements
The calculation of the molecular weight relies on the standard atomic weights of each element present in the compound.
Table 2: Atomic Weight of Constituent Elements
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011[1][2][3][4] |
| Hydrogen | H | 1.008[5][6][7][8] |
| Fluorine | F | 18.998[9][10][11][12][13] |
| Nitrogen | N | 14.007[14][15][16][17][18] |
| Oxygen | O | 15.999[19][20][21][22][23] |
Calculation of Molecular Weight
The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.
Table 3: Molecular Weight Calculation for C₉H₈F₃NO₂
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |
| Carbon | 9 | 12.011 | 108.099 |
| Hydrogen | 8 | 1.008 | 8.064 |
| Fluorine | 3 | 18.998 | 56.994 |
| Nitrogen | 1 | 14.007 | 14.007 |
| Oxygen | 2 | 15.999 | 31.998 |
| Total | 219.168 |
The calculated molecular weight of this compound is 219.168 g/mol . It is noteworthy that an isomer of this compound, Methyl 3-amino-5-(trifluoromethyl)benzoate, possesses the same molecular formula and, consequently, the same molecular weight of 219.16 g/mol .[24]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are beyond the scope of this guide. However, standard analytical techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis would be employed to confirm the identity and purity of the compound, and to experimentally verify its molecular weight.
Visualizations
Logical Relationship of Molecular Weight Calculation
The following diagram illustrates the logical workflow for determining the molecular weight of this compound.
Caption: Workflow for Molecular Weight Calculation.
References
- 1. byjus.com [byjus.com]
- 2. Atomic/Molar mass [westfield.ma.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. quora.com [quora.com]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. Atomic Weights and Isotopic Compositions for Fluorine [physics.nist.gov]
- 11. brainly.in [brainly.in]
- 12. byjus.com [byjus.com]
- 13. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 15. youtube.com [youtube.com]
- 16. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 17. Nitrogen - Wikipedia [en.wikipedia.org]
- 18. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 19. princeton.edu [princeton.edu]
- 20. Oxygen - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
- 22. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 23. Oxygen, atomic [webbook.nist.gov]
- 24. Methyl 3-amino-5-(trifluoromethyl)benzoate | C9H8F3NO2 | CID 4026781 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility Profile of Methyl 3-amino-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for methyl 3-amino-4-(trifluoromethyl)benzoate is limited. This guide provides a comprehensive framework of experimental protocols and theoretical considerations for determining its solubility, based on established methodologies for similar pharmaceutical intermediates.
Introduction
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl (-CF3) group can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] An accurate understanding of its solubility in various solvent systems is paramount for its application in synthesis, formulation, and as a pharmaceutical intermediate.
This technical guide outlines the standard procedures for experimentally determining the solubility of this compound. It also provides context on the role of trifluoromethylated compounds in modern drug design.
Physicochemical Properties and Predicted Solubility Behavior
While specific experimental data is scarce, the structure of this compound—an aromatic ring with an amino group, a methyl ester, and a trifluoromethyl group—suggests it is a moderately polar compound. The trifluoromethyl group is known to increase lipophilicity.[1] Therefore, it is expected to have limited solubility in aqueous media and higher solubility in common organic solvents.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the equilibrium solubility of this compound. The shake-flask method is considered the gold standard for its reliability with compounds of low to moderate solubility.[2]
Materials and Equipment
-
This compound (solid form)
-
A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, isopropanol, ethyl acetate, acetonitrile, acetone, toluene, heptane)
-
Incubator shaker capable of maintaining a constant temperature (e.g., 25 °C and 37 °C)
-
Analytical balance
-
Vials with screw caps
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Experimental Workflow: Shake-Flask Method
The isothermal shake-flask method is a robust technique to determine equilibrium solubility.[2] An excess of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached.
References
In-depth Technical Guide: 1H NMR Spectrum of Methyl 3-amino-4-(trifluoromethyl)benzoate
Comprehensive analysis of the 1H NMR spectrum for Methyl 3-amino-4-(trifluoromethyl)benzoate remains challenging due to the limited availability of public domain spectral data. Despite extensive searches of scientific literature and chemical databases, a complete experimental 1H NMR dataset—including chemical shifts (δ), coupling constants (J), multiplicities, and integration values—for this specific compound could not be located.
This guide, therefore, addresses the expected 1H NMR spectral features based on the chemical structure of this compound and provides a detailed experimental protocol for acquiring such data. This information is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound.
Predicted ¹H NMR Spectral Data
The structure of this compound contains several distinct proton environments that would give rise to a characteristic 1H NMR spectrum. The expected signals are detailed in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| O-CH₃ | 3.8 - 3.9 | Singlet (s) | 3H | The methyl ester protons are expected to appear as a singlet in a region typical for such functional groups. |
| Ar-H (H-5) | 7.5 - 7.6 | Doublet (d) | 1H | This proton is ortho to the trifluoromethyl group, which is strongly electron-withdrawing, and meta to the amino group, which is electron-donating. It is expected to be coupled to H-6. |
| Ar-H (H-2) | 7.2 - 7.3 | Doublet (d) | 1H | This proton is ortho to the amino group and meta to the trifluoromethyl group. It is expected to show a small coupling to H-6. |
| Ar-H (H-6) | 7.0 - 7.1 | Doublet of Doublets (dd) | 1H | This proton is coupled to both H-2 and H-5. |
| NH₂ | 4.0 - 5.0 | Broad Singlet (br s) | 2H | The chemical shift of the amino protons can vary significantly depending on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-resolution 1H NMR spectrum of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
- Weigh approximately 5-10 mg of high-purity this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent may influence the chemical shifts, particularly for the NH₂ protons.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. Data Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
- Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
- Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
- Relaxation Delay: A relaxation delay of 1-2 seconds should be used to allow for full relaxation of the protons between scans.
- Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
- Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Integrate the signals to determine the relative number of protons for each resonance.
- Reference the spectrum to the internal standard (TMS at 0.00 ppm).
- Analyze the chemical shifts, multiplicities, and coupling constants of all signals.
Logical Relationships in the ¹H NMR Spectrum
The spin-spin coupling interactions between the aromatic protons can be visualized to understand the connectivity of the molecule. The following diagram, generated using the DOT language, illustrates these expected relationships.
Caption: Predicted spin-spin coupling relationships for the aromatic protons of this compound.
This guide provides a framework for the analysis and acquisition of the 1H NMR spectrum of this compound. The predicted data and experimental protocol will be valuable for researchers in the fields of chemistry and drug development. The lack of publicly available experimental data highlights the importance of thorough characterization and data sharing within the scientific community.
In-Depth Technical Guide: 13C NMR of Methyl 3-amino-4-(trifluoromethyl)benzoate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: 13C Nuclear Magnetic Resonance (NMR) analysis of Methyl 3-amino-4-(trifluoromethyl)benzoate, a key building block in pharmaceutical and materials science. This guide provides detailed spectral data, experimental protocols, and workflow visualizations to support research and development activities.
Data Presentation: 13C NMR Spectral Data
The 13C NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The assignments are based on predictive models and comparison with analogous structures, as direct literature assignment was not available.
Table 1: 13C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Coupled) | Coupling Constant (J, Hz) |
| 1 | C=O | ~166 | Singlet | - |
| 2 | C-1 (ipso) | ~131 | Singlet | - |
| 3 | C-2 | ~118 | Doublet | - |
| 4 | C-3 | ~148 | Singlet | - |
| 5 | C-4 | ~122 | Quartet | ~272 |
| 6 | C-5 | ~135 | Doublet | - |
| 7 | C-6 | ~115 | Doublet | - |
| 8 | -OCH₃ | ~52 | Quartet | - |
| 9 | -CF₃ | ~124 | Quartet | ~272 |
Note: Predicted values are generated based on standard chemical shift increments and may vary slightly from experimental results. The coupling of the trifluoromethyl group is a key identifier for adjacent carbons.
Experimental Protocols
A standard protocol for acquiring a high-quality 13C NMR spectrum of this compound is detailed below.
2.1 Sample Preparation
-
Sample Weighing: Accurately weigh 20-30 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
2.2 NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Nucleus: ¹³C
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 240 ppm (approximately -20 to 220 ppm).
-
Acquisition Time (AQ): 1.0 - 2.0 seconds.
-
Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): 1024 - 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Decoupling: Proton broadband decoupling (e.g., waltz16 or garp).
-
2.3 Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1.0 - 2.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 77.16 ppm or the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas. Note that for ¹³C NMR, integration is generally not quantitative without specific experimental setups.
Visualizations
3.1 Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear assignment in the data table.
Caption: Structure of this compound with carbon numbering.
3.2 Experimental Workflow for 13C NMR Analysis
This diagram outlines the logical flow of the experimental process from sample preparation to final data analysis.
Caption: Workflow for 13C NMR Spectroscopy.
Technical Guide: Purity Specifications of Methyl 3-amino-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity specifications for Methyl 3-amino-4-(trifluoromethyl)benzoate (CAS No. 126541-82-0), a key building block in pharmaceutical synthesis. This document outlines typical purity levels, potential impurities, and detailed analytical methodologies for quality assessment, designed to support researchers, scientists, and drug development professionals in ensuring the quality and consistency of this critical intermediate.
Overview and General Specifications
This compound is an aromatic amine and ester derivative widely used in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Ensuring its high purity is critical for the safety, efficacy, and reproducibility of downstream processes and the final drug product. The generally accepted purity specification for this compound is a minimum of 98%.[1]
Table 1: General Specifications for this compound
| Parameter | Specification |
| Appearance | White to off-white solid or crystalline powder |
| Purity (by HPLC) | ≥ 98.0% (area %) |
| Identification | Conforms to the structure by ¹H NMR and ¹³C NMR |
| Water Content (Karl Fischer) | ≤ 0.5% w/w |
| Residue on Ignition | ≤ 0.1% w/w |
Impurity Profile
Impurities in this compound can originate from starting materials, intermediates, by-products of the synthesis, or degradation products. A thorough understanding and control of these impurities are essential.
Potential Organic Impurities
The synthesis of this compound typically involves the esterification of 3-amino-4-(trifluoromethyl)benzoic acid or the reduction of a nitro-precursor. Based on these routes, potential organic impurities may include:
-
Starting Materials: Unreacted 3-amino-4-(trifluoromethyl)benzoic acid or Methyl 3-nitro-4-(trifluoromethyl)benzoate.
-
Isomeric Impurities: Positional isomers such as Methyl 4-amino-3-(trifluoromethyl)benzoate or Methyl 5-amino-2-(trifluoromethyl)benzoate.
-
By-products: Compounds formed from side reactions, such as hydrolysis of the ester group or over-reduction of the trifluoromethyl group (though less common).
Table 2: Typical Limits for Organic Impurities
| Impurity | Typical Specification Limit (% area by HPLC) |
| 3-amino-4-(trifluoromethyl)benzoic acid | ≤ 0.5% |
| Any single unspecified impurity | ≤ 0.1% |
| Total Impurities | ≤ 2.0% |
Residual Solvents
Residual solvents are organic volatile chemicals used in the synthesis and purification processes. Their levels are strictly controlled due to their potential toxicity. The specific solvents and their limits are guided by the International Council for Harmonisation (ICH) Q3C guidelines.
Table 3: Typical Limits for Residual Solvents (ICH Q3C Class 2 & 3)
| Solvent | Class | Specification Limit (ppm) |
| Methanol | Class 2 | ≤ 3000 |
| Toluene | Class 2 | ≤ 890 |
| Ethyl Acetate | Class 3 | ≤ 5000 |
| Dichloromethane | Class 2 | ≤ 600 |
Elemental Impurities (Heavy Metals)
Elemental impurities can be introduced from catalysts, reagents, or manufacturing equipment. Their limits are defined by ICH Q3D guidelines for elemental impurities.
Table 4: Typical Limits for Elemental Impurities
| Element | Class | Specification Limit (ppm) |
| Lead (Pb) | 1 | ≤ 0.5 |
| Mercury (Hg) | 1 | ≤ 1.5 |
| Arsenic (As) | 1 | ≤ 1.5 |
| Cadmium (Cd) | 1 | ≤ 0.5 |
| Palladium (Pd) | 2B | ≤ 10 |
Experimental Protocols
Accurate determination of purity and impurities requires robust and validated analytical methods. The following sections detail typical experimental protocols.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and its organic impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase (initial composition) at a concentration of approximately 0.5 mg/mL.
Residual Solvent Analysis by Gas Chromatography (GC)
This method utilizes headspace gas chromatography with flame ionization detection (FID) for the quantification of residual solvents.
-
Instrumentation: A gas chromatograph with a headspace autosampler and an FID detector.
-
Column: A capillary column suitable for volatile compounds (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 40 °C for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 30 minutes
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO or DMF).
Elemental Impurity Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This technique is used for the detection and quantification of trace elemental impurities.
-
Instrumentation: An ICP-MS system.
-
Sample Preparation: Digest a known amount of the sample (e.g., 0.1 g) in a mixture of concentrated nitric acid and hydrochloric acid using a microwave digestion system. Dilute the digested sample to a suitable volume with deionized water.
-
Analysis: Aspirate the prepared sample solution into the ICP-MS and quantify the elements of interest against certified reference standards. The specific instrumental parameters (e.g., RF power, gas flow rates) should be optimized for the specific instrument used.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure of the compound.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.
Visualizations
The following diagrams illustrate the logical workflow for the analysis of this compound.
Caption: Workflow for Purity Analysis of this compound.
Caption: Potential Impurity Pathways in Synthesis.
References
The Trifluoromethyl Group: A Cornerstone in Modern Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into molecular architectures has become an indispensable tool in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, metabolic stability, and influence on lipophilicity can dramatically enhance the performance of bioactive molecules. This technical guide provides a comprehensive overview of trifluoromethylated building blocks, their synthesis, and their profound impact on drug design.
The Trifluoromethyl Advantage: Physicochemical and Pharmacokinetic Properties
The substitution of a methyl group or a hydrogen atom with a trifluoromethyl group imparts a range of desirable properties that can transform a promising compound into a successful drug candidate. These advantages stem from the high electronegativity of fluorine and the exceptional strength of the carbon-fluorine bond.
Modulation of Physicochemical Properties
The introduction of a CF3 group significantly alters a molecule's electronic and physical characteristics. Its strong electron-withdrawing nature influences the acidity and basicity of nearby functional groups, which can be critical for optimizing interactions with biological targets. Furthermore, the CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.
Enhancement of Pharmacokinetic Profiles
One of the most significant benefits of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The robust C-F bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. This increased stability often leads to a longer in vivo half-life, improved bioavailability, and a reduced dosing frequency.
| Property | Effect of Trifluoromethyl Group | Quantitative Comparison (Example) |
| Lipophilicity (Hansch parameter, π) | Increases lipophilicity | π (CH3) = +0.56; π (CF3) = +0.88; π (OCF3) = +1.04 |
| Electronegativity (Pauling Scale) | Significantly more electronegative than hydrogen or a methyl group | F = 3.98; C = 2.55; H = 2.20 |
| Bond Dissociation Energy (kcal/mol) | Stronger C-F bond compared to C-H bond | C-F ≈ 116; C-H ≈ 98 |
| Metabolic Stability | Increased resistance to oxidative metabolism | The C-F bond is significantly more stable to enzymatic cleavage than the C-H bond. |
| pKa Alteration | Increases the acidity of nearby acidic protons | Trifluoroacetic acid (pKa ≈ 0.5) vs. Acetic acid (pKa ≈ 4.76) |
Key Trifluoromethylated Building Blocks and Their Synthesis
A diverse array of trifluoromethylated building blocks are available to synthetic chemists, ranging from simple aliphatic and aromatic compounds to complex heterocyclic systems. The development of powerful trifluoromethylating reagents has been instrumental in expanding the accessibility of these valuable synthons.
Common Classes of Trifluoromethylated Building Blocks
-
Trifluoromethylated Anilines and Benzoic Acids: These serve as versatile starting materials for the synthesis of a wide range of pharmaceuticals. An example is 3-Amino-5-(trifluoromethyl)benzoic acid, a key intermediate in drug development.
-
Trifluoromethylated Heterocycles: The incorporation of a CF3 group into heterocyclic scaffolds is a common strategy in medicinal chemistry. Examples include trifluoromethyl-substituted pyrazoles, pyridines, and imidazoles.
-
Trifluoromethylated Alcohols: Chiral trifluoromethylated alcohols, such as (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, are important precursors for the synthesis of complex molecules, including the antiemetic drug Aprepitant.
Trifluoromethylating Reagents: A Synthetic Overview
The direct introduction of a trifluoromethyl group can be achieved through nucleophilic, electrophilic, or radical trifluoromethylation reactions, each employing a distinct set of reagents.
Trifluoromethyltrimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent, is a widely used source of the nucleophilic trifluoromethyl anion equivalent. Its activation by a catalytic amount of a fluoride source or other nucleophiles generates the trifluoromethide anion, which can then react with a variety of electrophiles, including aldehydes, ketones, and imines.
Experimental Protocol: General Procedure for the Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent
-
To a solution of the aldehyde (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere (e.g., argon) at 0 °C, add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mL, 0.1 mmol).
-
Slowly add the Ruppert-Prakash reagent (TMSCF3, 1.5 mmol) to the reaction mixture.
-
Stir the mixture at 0 °C and allow it to warm to room temperature over 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.
Electrophilic trifluoromethylating reagents deliver a "CF3+" equivalent to nucleophiles such as enolates, enamines, and electron-rich aromatic and heteroaromatic compounds.
-
Togni Reagents: These hypervalent iodine reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are versatile and widely used for the trifluoromethylation of a broad range of substrates. They are known for their high functional group tolerance and predictable selectivity.
-
Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that serve as powerful electrophilic trifluoromethylating agents. They exhibit high reactivity, and newer generations of these reagents have improved thermal stability and are recyclable.
Experimental Protocol: General Procedure for the Trifluoromethylation of a β-Ketoester with Togni Reagent II
-
To a solution of the β-ketoester (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (5 mL) at room temperature, add Togni Reagent II (1.2 mmol).
-
If required, add a catalyst, such as a copper(I) salt (e.g., CuI, 10 mol%), or a base, such as sodium carbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Radical trifluoromethylation methods involve the generation of the trifluoromethyl radical (•CF3), which can then react with various substrates, particularly electron-rich arenes and heteroarenes.
-
Langlois Reagent: Sodium trifluoromethanesulfinate (CF3SO2Na) is a convenient and inexpensive source of the trifluoromethyl radical upon oxidation. It is often used in combination with an oxidant, such as tert-butyl hydroperoxide (TBHP).
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions from various precursors, including CF3I and Togni reagents.
Experimental Protocol: General Procedure for Radical Trifluoromethylation of a Heteroarene using Langlois Reagent
-
To a solution of the heteroarene (1.0 mmol) and Langlois reagent (2.0 mmol) in a mixture of solvents such as acetonitrile and water (1:1, 10 mL), add an oxidant, for example, tert-butyl hydroperoxide (70% in water, 3.0 mmol).
-
Stir the reaction mixture vigorously at room temperature or with heating (e.g., 60 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and add a saturated aqueous solution of sodium sulfite to quench the excess oxidant.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery and Development
The unique properties conferred by the trifluoromethyl group have made it a ubiquitous feature in a wide range of approved drugs and clinical candidates. Its presence can lead to improved potency, selectivity, and pharmacokinetic profiles.
| Drug | Therapeutic Area | Role of the Trifluoromethyl Group |
| Fluoxetine (Prozac) | Antidepressant | The CF3 group on the phenoxy ring enhances metabolic stability and contributes to its selectivity for the serotonin transporter. |
| Celecoxib (Celebrex) | Anti-inflammatory | The trifluoromethyl group on the pyrazole ring is crucial for its selective inhibition of the COX-2 enzyme. |
| Aprepitant (Emend) | Antiemetic | The two trifluoromethyl groups on the phenyl ring enhance its binding affinity to the neurokinin-1 (NK-1) receptor and improve its metabolic stability. |
| Sitagliptin (Januvia) | Antidiabetic | The trifluoromethyl group in the triazolopiperazine core contributes to the drug's potency and selectivity as a DPP-4 inhibitor. |
| Bicalutamide (Casodex) | Anti-cancer | The trifluoromethyl group is part of the pharmacophore that interacts with the androgen receptor. |
Future Perspectives
The development of novel and more efficient methods for trifluoromethylation continues to be an active area of research. Key areas of focus include the development of more economical and environmentally benign trifluoromethylating reagents, the expansion of substrate scope, and the application of these methods to the late-stage functionalization of complex molecules. As our understanding of the intricate interplay between the trifluoromethyl group and biological systems deepens, its strategic application will undoubtedly continue to drive innovation in drug discovery and development for the foreseeable future.
Methodological & Application
Synthesis of Methyl 3-amino-4-(trifluoromethyl)benzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes for the preparation of Methyl 3-amino-4-(trifluoromethyl)benzoate, a key intermediate in the development of novel pharmaceuticals and functional materials. The trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making this compound a valuable building block in medicinal chemistry.
Two primary synthetic pathways to this compound are outlined:
-
Esterification of 3-amino-4-(trifluoromethyl)benzoic acid: A direct method involving the reaction of the parent carboxylic acid with methanol in the presence of an acid catalyst.
-
Reduction of Methyl 3-nitro-4-(trifluoromethyl)benzoate: A two-step approach starting with the nitration of a suitable precursor followed by the reduction of the nitro group to an amine.
Data Presentation
The following tables summarize the key physical and chemical properties of the target compound and its immediate precursors.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 126541-82-0 |
| Molecular Formula | C₉H₈F₃NO₂ |
| Molecular Weight | 219.16 g/mol |
| Appearance | Solid |
| Purity | Typically ≥96% |
Table 2: Properties of 3-amino-4-(trifluoromethyl)benzoic acid
| Property | Value |
| CAS Number | 125483-00-3 |
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 205.13 g/mol |
| Appearance | Solid |
Table 3: Properties of Methyl 3-nitro-4-(trifluoromethyl)benzoate
| Property | Value |
| CAS Number | Not readily available |
| Molecular Formula | C₉H₆F₃NO₄ |
| Molecular Weight | 265.14 g/mol |
| Appearance | Expected to be a solid |
Experimental Protocols
Note: The following protocols are based on established procedures for analogous compounds, particularly the non-fluorinated methyl derivative.[1][2] Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary to achieve optimal yields and purity for the trifluoromethyl-substituted compounds.
Method 1: Esterification of 3-amino-4-(trifluoromethyl)benzoic acid
This method, a classic Fischer esterification, is a straightforward approach to the target molecule.
Reaction Scheme:
References
Synthetic Routes to Trifluoromethylated Anilines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylated anilines are crucial building blocks in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document provides a detailed overview of various synthetic strategies for accessing these valuable compounds, complete with experimental protocols and comparative data.
Direct C-H Trifluoromethylation of Anilines
Direct C-H trifluoromethylation offers an atom-economical approach to synthesize trifluoromethylated anilines by directly functionalizing the C-H bonds of aniline derivatives.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and mild method for direct C-H trifluoromethylation.[1][2] This strategy often employs a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) process to generate a trifluoromethyl radical from a suitable precursor.[2]
Representative Reaction:
A common approach involves the use of an iridium or ruthenium-based photocatalyst in conjunction with a trifluoromethyl source like Togni's reagent or triflyl chloride.[1][2][3] The reaction proceeds at room temperature under visible light irradiation.[1][2]
Quantitative Data:
| Entry | Aniline Derivative | Trifluoromethylating Agent | Photocatalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Togni's Reagent | Ir(ppy)3 | DCM | 12 | 85 | [1] |
| 2 | 4-Methoxyaniline | Togni's Reagent | Ir(ppy)3 | DCM | 12 | 78 | [1] |
| 3 | 3,5-Dimethylaniline | CF3SO2Cl | Ru(phen)3Cl2 | MeCN | 24 | 72 | [2] |
| 4 | N-Phenylacetamide | CF3SO2Na | Eosin Y / Cu(OAc)2 | MeCN | 16 | 65 (ortho) | [4] |
Experimental Protocol: General Procedure for Photoredox-Catalyzed C-H Trifluoromethylation [1][2]
-
To an oven-dried Schlenk tube, add the aniline derivative (1.0 mmol), the trifluoromethylating agent (1.2-1.5 equiv.), and the photocatalyst (1-5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous and degassed solvent (0.1-0.2 M) via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED lamp (or a household fluorescent light bulb) for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated aniline.
Reaction Workflow:
Caption: Experimental workflow for photoredox-catalyzed C-H trifluoromethylation.
Electrochemical C-H Trifluoromethylation
Electrochemical methods provide a metal-catalyst-free and external-oxidant-free alternative for the ortho-C-H trifluoromethylation of anilides.[5] This technique utilizes an electric current to generate the trifluoromethyl radical.
Representative Reaction:
The reaction is typically carried out in an undivided cell with graphite electrodes, using a trifluoromethyl source like sodium trifluoromethanesulfinate (CF3SO2Na).[6]
Quantitative Data:
| Entry | Substrate | Trifluoromethylating Agent | Electrolyte | Solvent | Current (mA) | Yield (%) | Reference |
| 1 | N-Phenylacetamide | CF3SO2Na | n-Bu4NBF4 | MeCN/H2O | 10 | 75 (ortho) | [5] |
| 2 | N-(4-Methoxyphenyl)acetamide | CF3SO2Na | n-Bu4NBF4 | MeCN/H2O | 10 | 68 (ortho) | [5] |
| 3 | N-(4-Chlorophenyl)acetamide | CF3SO2Na | n-Bu4NBF4 | MeCN/H2O | 10 | 72 (ortho) | [5] |
Experimental Protocol: General Procedure for Electrochemical C-H Trifluoromethylation [5]
-
Set up an undivided electrochemical cell equipped with a graphite anode and a platinum cathode.
-
To the cell, add the N-arylamide (1.0 mmol), CF3SO2Na (2.0 equiv.), and the supporting electrolyte (e.g., n-Bu4NBF4, 0.1 M).
-
Add the solvent mixture (e.g., MeCN/H2O).
-
Pass a constant current through the solution with stirring at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Pathway:
Caption: Proposed mechanism for electrochemical ortho-C-H trifluoromethylation.
Synthesis from Trifluoromethylated Precursors
This strategy involves the formation of the C-N bond using a trifluoromethylated aryl halide or sulfonate as a starting material.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the synthesis of C-N bonds.[7][8] It is a versatile method for coupling a wide range of amines with aryl halides, including those bearing trifluoromethyl groups.[7][9]
Representative Reaction:
The reaction typically involves a palladium precatalyst, a phosphine ligand, and a base in an organic solvent.[7][10]
Quantitative Data:
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 1-Bromo-3-(trifluoromethyl)benzene | Aniline | Pd2(dba)3 (2) | XPhos (4) | NaOtBu | Toluene | 100 | 95 |[9] | | 2 | 1-Chloro-4-(trifluoromethyl)benzene | Morpholine | Pd(OAc)2 (1) | SPhos (2) | K3PO4 | Dioxane | 110 | 88 |[11] | | 3 | 1-Iodo-2-(trifluoromethyl)benzene | Benzylamine | Pd(dba)2 (3) | BINAP (4.5) | Cs2CO3 | Toluene | 80 | 92 |[8] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7]
-
To an oven-dried Schlenk tube, add the palladium precatalyst and the ligand under an inert atmosphere.
-
Add the aryl halide (1.0 equiv.), the amine (1.1-1.2 equiv.), and the base (1.2-1.5 equiv.).
-
Add the anhydrous and deoxygenated solvent (0.1-0.5 M).
-
Heat the reaction mixture to the specified temperature with stirring for the required time (typically 12-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.[12] It is particularly useful for coupling aryl halides with anilines.
Representative Reaction:
The reaction involves heating an aryl halide and an amine with a copper catalyst and a base in a high-boiling polar solvent.[12]
Quantitative Data:
| Entry | Aryl Halide | Amine | Copper Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Iodo-4-(trifluoromethyl)benzene | Aniline | CuI | K2CO3 | DMF | 150 | 85 | [12] |
| 2 | 1-Bromo-3-(trifluoromethyl)benzene | 4-Methoxyaniline | Cu2O | K3PO4 | NMP | 180 | 75 | [12] |
| 3 | 2-Chlorobenzotrifluoride | Aniline | Cu powder | KOtBu | DMSO | 160 | 68 | [12] |
Experimental Protocol: General Procedure for Ullmann Condensation
-
In a round-bottom flask, combine the aryl halide (1.0 equiv.), the amine (1.5-2.0 equiv.), the copper catalyst (10-20 mol%), and the base (2.0 equiv.).
-
Add a high-boiling polar solvent (e.g., DMF, NMP, or DMSO).
-
Heat the reaction mixture to the specified temperature under an inert atmosphere with vigorous stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into a mixture of water and ammonia solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Sandmeyer-Type Trifluoromethylation
The Sandmeyer reaction provides a classic method to introduce a trifluoromethyl group onto an aromatic ring starting from an aniline.[13] The aniline is first converted to a diazonium salt, which is then reacted with a copper-trifluoromethyl species.[14][15]
Representative Reaction:
This transformation can be performed as a two-step or a one-pot procedure.[14][15] A common trifluoromethyl source is TMSCF3 in the presence of a copper salt.[14][15]
Quantitative Data:
| Entry | Aniline | Trifluoromethylating System | Procedure | Yield (%) | Reference |
| 1 | 4-Methoxyaniline | t-BuONO, HBF4 then CuSCN/TMSCF3/Cs2CO3 | Two-step | 88 | [14][15] |
| 2 | 3-Bromoaniline | t-BuONO, TMSCF3, CuSCN, Cs2CO3 | One-pot | 75 | [14][15] |
| 3 | 4-Aminobenzonitrile | t-BuONO, HBF4 then CuSCN/TMSCF3/Cs2CO3 | Two-step | 92 | [14][15] |
Experimental Protocol: One-Pot Sandmeyer Trifluoromethylation [14][15]
-
To a solution of the aniline (1.0 mmol) in an organic solvent (e.g., acetonitrile), add tert-butyl nitrite (1.2 equiv.) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of the copper salt (e.g., CuSCN, 1.5 equiv.), TMSCF3 (2.0 equiv.), and a base (e.g., Cs2CO3, 2.0 equiv.) in the same solvent.
-
Slowly add the diazonium salt solution to the copper-trifluoromethyl mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by GC-MS.
-
Quench the reaction with aqueous HCl and extract with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by flash column chromatography.
Reaction Scheme:
Caption: Simplified mechanism of the Sandmeyer trifluoromethylation.
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical Trifluoromethylation and Sulfonylation of N-Allylamides: Synthesis of Oxazoline Derivatives [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Sandmeyer Trifluoromethylation [organic-chemistry.org]
Methyl 3-amino-4-(trifluoromethyl)benzoate: A Key Intermediate in the Synthesis of Multi-Kinase Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-(trifluoromethyl)benzoate is a crucial synthetic intermediate widely utilized in the pharmaceutical industry. Its unique structure, featuring an amino group and a trifluoromethyl substituent on a benzoate backbone, makes it an ideal building block for the synthesis of complex heterocyclic compounds with significant biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent multi-kinase inhibitors, Sorafenib and Regorafenib, which are targeted cancer therapeutics.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 126541-82-0 | |
| Molecular Formula | C₉H₈F₃NO₂ | |
| Molecular Weight | 219.16 g/mol | |
| Appearance | Off-white to yellow solid | [1] |
| Boiling Point | 294.1±40.0 °C (Predicted) | [1] |
| Density | 1.343±0.06 g/cm³ (Predicted) | [1] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1] |
Application in Drug Synthesis
This compound serves as a key precursor for the synthesis of the urea moiety present in several multi-kinase inhibitors. The trifluoromethyl group enhances the metabolic stability and binding affinity of the final drug molecule to its target proteins. The primary application of this intermediate is in the production of Sorafenib and Regorafenib, both of which are approved for the treatment of various cancers.
Synthetic Workflow Overview
The general synthetic strategy involves the conversion of this compound to a key isocyanate intermediate, which is then coupled with an appropriate amine-containing fragment to form the final drug molecule.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
This protocol outlines the synthesis of the key isocyanate intermediate from 4-chloro-3-(trifluoromethyl)aniline.
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline
-
Triphosgene
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
To a solution of triphosgene (10 mmol) in DCM (20 ml), add a solution of 4-chloro-3-(trifluoromethyl)aniline (10 mmol) in DCM (20 ml) dropwise.
-
Subsequently, add a solution of triethylamine (10.5 mmol) in DCM (10 ml) dropwise.
-
The reaction mixture is stirred at room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[2]
-
The crude product can be purified by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | ~80-82% | [3] |
| Purity (GC) | >99% | [3] |
| Boiling Point | 86-90 °C / 14 mmHg | [4] |
| Melting Point | 40-42 °C | [4] |
Protocol 2: Synthesis of Sorafenib
This protocol details the final coupling step to synthesize Sorafenib.
Materials:
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate
-
4-(4-Aminophenoxy)-N-methylpicolinamide
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
In a reaction flask, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (9.2 mmol) in anhydrous pyridine (20 mL).[5]
-
To this solution, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (9.2 mmol) in DCM (20 mL) dropwise at room temperature.
-
The reaction mixture is stirred for 3 hours.
-
After completion of the reaction (monitored by TLC), the solvent is evaporated under vacuum.
-
The crude product is purified by column chromatography on silica gel using a dichloromethane/methanol (30:1) eluent system to afford Sorafenib.[6]
Quantitative Data for Sorafenib Synthesis:
| Intermediate/Product | Yield | Melting Point (°C) | Spectroscopic Data (¹H NMR, CDCl₃) | Reference |
| (4-Chloro-3-trifluoromethyl-phenyl)-carbamic acid phenyl ester | 93.8% | 109-111 | δ 7.11 (s, 1H), 7.18 (d, J=8Hz, 2H), 7.27 (m, 2H), 7.41 (m, 2H), 7.45 (d, J=8Hz, 1H), 7.60 (d, J=8Hz, 1H), 7.81 (s, 1H) | [6] |
| 4-(4-Aminophenoxy)-N-methylpicolinamide | 80% | 110-112 | - | [5][7] |
| Sorafenib | 92% | 217-218 | δ 2.78 (d, J=5Hz, 3H), 7.14 (m, 2H), 7.19 (d, J=9Hz, 2H), 7.38 (t, 2H), 7.60 (t, 2H), 8.50 (d, J=5Hz, 1H), 8.76 (d, J=5Hz, 1H), 9.11 (s, 1H), 11.62 (br, 1H) | [6] |
Targeted Signaling Pathway: VEGFR/RAF/MEK/ERK Cascade
Sorafenib and Regorafenib are multi-kinase inhibitors that primarily target the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and angiogenesis. By inhibiting key kinases in this cascade, these drugs can effectively halt tumor growth and the formation of new blood vessels that supply the tumor.
Conclusion
This compound is a versatile and indispensable intermediate in the synthesis of targeted cancer therapies. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development, facilitating the efficient and reproducible synthesis of these life-saving medications. The understanding of the targeted signaling pathways further underscores the rational design and mechanism of action of drugs derived from this key building block.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 3. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-(4-Aminophenoxy)-N-methylpicolinamide | 284462-37-9 [chemicalbook.com]
- 6. tarjomefa.com [tarjomefa.com]
- 7. 4-(4-Aminophenoxy)-N-methylpicolinamide CAS#: 284462-37-9 [m.chemicalbook.com]
Application Notes and Protocols: Suzuki Coupling Reactions with Methyl 3-amino-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Methyl 3-amino-4-(trifluoromethyl)benzoate is a valuable building block in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the amino group, which provides a handle for further functionalization. This document provides detailed application notes and protocols for the Suzuki coupling of this compound with various boronic acids and their derivatives.
The general reaction scheme involves the palladium-catalyzed coupling of an organohalide or triflate with an organoboron compound in the presence of a base.[2][3] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, especially with electronically diverse or sterically hindered substrates.[4][5]
Data Presentation: Representative Reaction Conditions and Yields
The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes representative conditions for the coupling of aryl halides with boronic acids, providing a basis for optimization when using this compound as the coupling partner. It is important to note that yields are substrate-dependent and optimization may be required.
| Entry | Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (as halide) | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | >90 (estimated) |
| 2 | This compound (as halide) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | >85 (estimated) |
| 3 | This compound (as halide) | 2-Furylboronic acid | Pd-CataCXium A-G3 (3) | - | TMSOK (1.2) | DME | 80 | 6 | >80 (estimated) |
| 4 | This compound (as triflate) | Potassium vinyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (5) | - | Cs₂CO₃ (3.0) | Toluene/H₂O (3:1) | 90 | 12 | >75 (estimated) |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of a halide derivative of this compound with an arylboronic acid. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling with Pd(OAc)₂/SPhos
This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound (halide derivative, 1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous Toluene
-
Degassed Water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (halide derivative), the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous toluene and degassed water in a 5:1 ratio (e.g., 5 mL toluene and 1 mL water for a 1 mmol scale reaction).
-
Stir the mixture at room temperature for 15 minutes to ensure proper mixing.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is advantageous for rapid reaction optimization and can often provide higher yields in shorter reaction times.
Materials:
-
This compound (halide derivative, 1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Pd(dppf)Cl₂ (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Degassed Water
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound (halide derivative), the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General workflow for the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Trifluoromethylated Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylated anilines are crucial building blocks in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the derivatization of these important synthons, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling of trifluoromethylated anilines, focusing on Buchwald-Hartwig amination, Suzuki-Miyaura, Heck, and Sonogashira reactions. The electron-withdrawing nature of the trifluoromethyl group presents unique challenges, often requiring careful optimization of catalysts, ligands, and reaction conditions to achieve high yields.[1][2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for the formation of C-N bonds, enabling the synthesis of complex aryl amines.[1][3] When applied to trifluoromethylated anilines, which are electron-deficient, the choice of a suitable catalyst system is critical for success.[2] Modern bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[2][4]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine.[1] A base then facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex. The cycle is completed by reductive elimination of the desired N-aryl amine product and regeneration of the active Pd(0) catalyst.[1]
Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Aniline | 2 | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | 2 | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |
| 3 | 2-Chloro-5-(trifluoromethyl)aniline | Benzylamine | 2 | BrettPhos (4) | KOtBu (1.5) | Toluene | 100 | 16 | 92 |
| 4 | 3-Bromo-5-(trifluoromethyl)aniline | Indole | 1.5 | tBuXPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 20 | 85 |
This table is a compilation of representative data from various sources and should be used as a guideline for reaction optimization.[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general method and may require optimization for specific coupling partners.[1]
Materials:
-
Aryl halide (e.g., 4-Bromo-3-(trifluoromethyl)aniline) (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (1-3 mol%)
-
Ligand (if not using a precatalyst)
-
Base (e.g., Sodium tert-butoxide) (1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the aryl halide, amine, base, and palladium precatalyst to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.[1]
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-120 °C). Stir the reaction mixture for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[1]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[5] For trifluoromethylated anilines, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups. The electron-withdrawing nature of the CF₃ group can make the oxidative addition step faster, but steric hindrance, particularly from an ortho-CF₃ group, may necessitate the use of sterically demanding ligands.[6]
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex.[5] The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a boronic acid or ester (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid/Ester | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2-(trifluoromethyl)aniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | 89 |
| 2 | 2-Chloro-5-(trifluoromethyl)aniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | 93 |
| 3 | 4-Bromo-3-(trifluoromethyl)aniline | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 100 | 24 | 85 |
| 4 | 3-Iodo-5-(trifluoromethyl)aniline | 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester | XPhos Pd G2 (2) | - | K₂CO₃ (2.0) | 1,4-Dioxane | 80 | 12 | 91 |
This table summarizes representative conditions and may require optimization for specific substrates.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Trifluoromethylated aryl halide (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[5]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)[5]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)[5]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk flask, add the aryl halide, boronic acid/ester, palladium catalyst, and base under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system (e.g., dioxane/water), add the organic solvent first, followed by the aqueous solution of the base.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (12-24 hours).
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[7] This reaction is a powerful tool for the synthesis of substituted alkenes.[8] When using trifluoromethylated anilines, the reaction conditions need to be carefully controlled to ensure high regioselectivity and yield.
Reaction Principle
The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species.[7] The resulting Pd(II) complex then coordinates to the alkene, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species. The active Pd(0) catalyst is regenerated by reductive elimination with a base.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
Application Notes and Protocols: Amide Bond Formation with Methyl 3-amino-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-(trifluoromethyl)benzoate is a key building block in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aniline amine, making specialized protocols necessary for efficient amide bond formation. These application notes provide detailed methods for the successful coupling of this substrate with a variety of carboxylic acids.
Amide bonds are fundamental linkages in a vast array of biologically active molecules and functional materials. The synthesis of amides from anilines, particularly those with electron-deficient aromatic rings, requires robust and optimized coupling strategies to achieve high yields and purity. The protocols outlined below are designed to address these challenges, offering reliable methods for researchers in drug discovery and development.
Data Presentation: Reaction Conditions for Amide Synthesis
The following tables summarize typical reaction conditions for the formation of amides from substituted anilines, which can be adapted for this compound.
Table 1: General Conditions for Acyl Chloride/Anhydride Coupling with Trifluoromethyl-Anilines
| Parameter | Condition | Source |
| Starting Materials | Trifluoromethyl-Aniline, Acyl Chloride/Anhydride | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Base | Triethylamine (Et₃N) or Sodium Hydride (NaH) | [1] |
| Temperature | 0 °C to 65 °C | [1] |
| Reaction Time | 24 - 72 hours | [1] |
| Typical Yields | 69 - 97% | [1] |
Table 2: Optimized Conditions for Coupling of Electron-Deficient Amines
| Parameter | Condition | Source |
| Coupling Reagents | EDC, HOBt (catalytic), DMAP | [2] |
| Solvent | Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) | [2] |
| Base | N/A (DMAP acts as a catalyst and base) | [2] |
| Temperature | 23 °C (Room Temperature) | [2] |
| Reaction Time | Typically 24 - 48 hours | [2] |
| Key Advantage | Improved yields for electron-deficient amines | [2] |
Experimental Protocols
Protocol 1: Amide Bond Formation using an Acyl Chloride
This protocol is adapted from general procedures for the acylation of trifluoromethyl-substituted anilines.[1]
Materials:
-
This compound
-
Carboxylic acid chloride
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add the carboxylic acid chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: EDC/HOBt Mediated Amide Coupling
This protocol is optimized for electron-deficient amines and utilizes a catalytic amount of HOBt with DMAP.[2]
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Acetonitrile (CH₃CN)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
To a stirred solution of the carboxylic acid (1.2 eq) in anhydrous acetonitrile, add this compound (1.0 eq).
-
Add EDC (1.0 eq), DMAP (1.0 eq), and a catalytic amount of HOBt (0.1 eq).
-
Stir the resulting mixture at room temperature. The progress of the reaction should be monitored by TLC.
-
After completion of the reaction (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for the synthesis of amides from this compound.
Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.
References
Application Notes and Protocols for Peptide Coupling of Substituted Aminobenzoates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted aminobenzoates are an important class of building blocks in medicinal chemistry and drug discovery, frequently incorporated into peptides and other molecules to modulate their pharmacological properties. However, the peptide coupling of these substrates, particularly those with electron-withdrawing substituents, presents a significant challenge due to the reduced nucleophilicity of the aromatic amine. This document provides detailed application notes and experimental protocols for the efficient coupling of substituted aminobenzoates, with a focus on overcoming common synthetic hurdles. The information is compiled from established synthetic methodologies to guide researchers in achieving high-yield amide bond formation.
Challenges in Coupling Substituted Aminobenzoates
The primary obstacle in the acylation of substituted aminobenzoates is the decreased reactivity of the aniline nitrogen. Electron-withdrawing groups on the aromatic ring diminish the electron density of the amino group, rendering it a weak nucleophile. Consequently, standard peptide coupling conditions often result in low yields, sluggish reactions, and the need for harsh conditions that can lead to side reactions and racemization of chiral centers.
To address these challenges, the selection of an appropriate coupling reagent and optimization of reaction conditions are crucial. Reagents that generate highly reactive acylating species are necessary to drive the reaction to completion.
Recommended Coupling Reagents and Strategies
Several classes of coupling reagents have proven effective for the amidation of weakly nucleophilic anilines. The most successful strategies involve the use of uronium/aminium salts or carbodiimides in the presence of activating additives.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective for coupling electron-deficient anilines. They react with the carboxylic acid to form a highly reactive OAt- or OBt-active ester, which readily acylates the weakly nucleophilic amine. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is essential to neutralize the liberated acid and facilitate the reaction.
-
Carbodiimides with Additives (EDC/HOBt, DIC/HOBt): Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (N,N'-Diisopropylcarbodiimide) are commonly used in conjunction with additives such as HOBt (1-Hydroxybenzotriazole). The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted by HOBt into a more reactive and less prone to racemization OBt-active ester. For particularly challenging couplings with electron-deficient anilines, the addition of a catalytic amount of an acylation catalyst like DMAP (4-Dimethylaminopyridine) can significantly improve reaction rates and yields.[1]
Quantitative Data on Coupling Protocols
The following tables summarize quantitative data from various studies on the peptide coupling of substituted aminobenzoates, providing a comparison of different methods and substrates.
Table 1: HATU-Mediated Coupling of Fmoc-Amino Acids to 3,4-Diaminobenzoic Acid [2]
| Fmoc-Amino Acid | Yield (%) |
| Fmoc-Phe-OH | 94% |
| Fmoc-Gly-OH | 90% |
| Fmoc-Ser(tBu)-OH | 94% |
| Fmoc-Ile-OH | 91% |
Reaction Conditions: Fmoc-amino acid (1 equiv), HATU (1.2 equiv), 3,4-diaminobenzoic acid (1.3 equiv), NMM (2 equiv) in DMF at room temperature.
Table 2: EDC/HOBt/DMAP-Mediated Coupling of a Carboxylic Acid to Substituted Anilines [1]
| Aniline Derivative | Yield (%) |
| 4-chloroaniline | 72% |
| 4-nitroaniline | 65% |
| Methyl 4-aminobenzoate | 75% |
Reaction Conditions: Carboxylic acid (1 equiv), Aniline (1.2 equiv), EDC (1 equiv), HOBt (0.1 equiv), DMAP (1 equiv), DIPEA (5 equiv) in acetonitrile at 23°C.
Table 3: HBTU-Mediated Coupling in Solid-Phase Peptide Synthesis [3]
| Coupling Step | Reagents | Reaction Time |
| Amino acid coupling | 5 equiv Amino Acid, 5 equiv HBTU, 10 equiv DIPEA | 40 min |
This represents a general protocol for solid-phase peptide synthesis and highlights the reagent stoichiometry and typical reaction times.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling in Solution
This protocol is suitable for the coupling of N-protected amino acids to substituted aminobenzoates.
Materials:
-
N-protected amino acid
-
Substituted aminobenzoate
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) and HATU (1.1-1.2 equivalents) in anhydrous DMF.
-
Add DIPEA or NMM (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the substituted aminobenzoate (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired peptide.
Protocol 2: General Procedure for EDC/HOBt Mediated Coupling with a DMAP Catalyst
This protocol is effective for coupling carboxylic acids to electron-deficient anilines.[1]
Materials:
-
Carboxylic acid
-
Substituted aminobenzoate (electron-deficient)
-
EDC hydrochloride
-
HOBt
-
DMAP
-
DIPEA
-
Anhydrous acetonitrile or dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equivalent) and the substituted aminobenzoate (1.2 equivalents) in anhydrous acetonitrile, add EDC hydrochloride (1.0-1.5 equivalents), HOBt (0.1-1.0 equivalent), and DMAP (0.1-1.0 equivalent).
-
Add DIPEA (3.0-5.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Protocol 3: Standard Protocol for HBTU-Mediated Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a typical coupling cycle in Fmoc-based solid-phase peptide synthesis.[3]
Materials:
-
Fmoc-protected amino acid
-
HBTU
-
DIPEA
-
Peptide synthesis grade DMF
-
Resin-bound peptide with a free N-terminal amine
-
SPPS reaction vessel
Procedure:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling: a. In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the activation mixture and agitate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 30-60 minutes at room temperature.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin test.
-
After a negative ninhydrin test, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Proceed to the next deprotection and coupling cycle.
Visualizations
Peptide Coupling General Mechanism
Caption: General mechanism of peptide bond formation.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
Application Notes and Protocols: The Strategic Use of Methyl 3-amino-4-(trifluoromethyl)benzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-(trifluoromethyl)benzoate is a key building block in medicinal chemistry, valued for its unique structural and electronic properties that are imparted by the trifluoromethyl (CF3) group. This electron-withdrawing group significantly influences the physicochemical properties of molecules, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These characteristics make it a desirable scaffold for the development of novel therapeutic agents, particularly in oncology. Its derivatives have shown promise as potent inhibitors of key signaling proteins such as BRAF and Epidermal Growth Factor Receptor (EGFR) kinases, which are often dysregulated in various cancers.
This document provides detailed application notes on the utility of this compound and its analogs in the synthesis of kinase inhibitors, experimental protocols for the preparation of key intermediates and representative inhibitors, and an overview of the relevant signaling pathways.
Data Presentation: In Vitro Inhibitory Activities of Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors that incorporate the trifluoromethylphenyl motif, illustrating the potency that can be achieved with scaffolds derived from or related to this compound.
Table 1: BRAF Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Dabrafenib | BRAF V600E | 0.8 | Melanoma | N/A |
| Vemurafenib | BRAF V600E | 31 | Melanoma | N/A |
| Compound 4e | BRAF V600E | 68 | N/A | [2] |
| Sorafenib | BRAF (wild-type) | 22 | N/A | [2] |
Table 2: EGFR Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Gefitinib | EGFR | 2-37 | N/A | [3] |
| Erlotinib | EGFR | 2 | N/A | [3] |
| Osimertinib | EGFR T790M/L858R | 8.5 | N/A | [4] |
| Compound 5b | EGFR WT | 30.1 | N/A | [3] |
| Compound 5b | EGFR T790M | 12.8 | N/A | [3] |
| Compound 12 | EGFR WT | 14.5 | N/A | [4] |
| Compound 12 | EGFR T790M | 35.4 | N/A | [4] |
| Compound 9u | EGFR | 91 | A549, MCF-7, PC-3 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure)
This protocol describes a general two-step synthesis of this compound starting from 4-(trifluoromethyl)-3-nitrobenzoic acid.
Step 1: Fischer Esterification of 4-(Trifluoromethyl)-3-nitrobenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethyl)-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per 1 g of acid).
-
Acid Catalyst Addition: Cool the solution in an ice bath. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Neutralization: Carefully pour the residue into a beaker containing ice-water. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is neutral (pH ~7).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Methyl 4-(trifluoromethyl)-3-nitrobenzoate.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the crude Methyl 4-(trifluoromethyl)-3-nitrobenzoate (1.0 eq) in methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight of the starting material).
-
Hydrogenation: Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas to a pressure of 40-50 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filtration and Concentration: Carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a BRAF Inhibitor Intermediate (Adapted from Dabrafenib Synthesis)
This protocol outlines a key step in the synthesis of a complex heterocyclic intermediate, demonstrating the utility of an amino benzoate scaffold in the construction of a kinase inhibitor. This adapted procedure uses a fluorinated analog as a starting point, which is structurally and electronically similar to this compound.
Synthesis of N-(2-fluoro-3-methoxycarbonylphenyl)-2,6-difluorobenzenesulfonamide
-
Reaction Setup: In a suitable reaction vessel, dissolve methyl 3-amino-2-fluorobenzoate (1.0 eq) in pyridine or another suitable aprotic solvent.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 2,6-difluorobenzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide intermediate.
Mandatory Visualizations
Caption: Synthetic workflow for a kinase inhibitor scaffold.
Caption: BRAF signaling pathway and its inhibition.
References
Application Notes and Protocols: Derivatization of the Amino Group in Methyl 3-amino-4-(trifluoromethyl)benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 3-amino-4-(trifluoromethyl)benzoate is a valuable building block in medicinal chemistry and materials science, largely due to the presence of the trifluoromethyl group which can enhance metabolic stability and binding affinity. The amino group serves as a key functional handle for introducing a wide range of molecular diversity. This document provides detailed protocols for common derivatization reactions of the primary amino group: acylation, sulfonylation, and reductive amination. These methods allow for the synthesis of amides, sulfonamides, and secondary/tertiary amines, respectively, which are prevalent motifs in pharmacologically active compounds.
N-Acylation to Form Amides
N-acylation is a fundamental transformation that converts the primary amine into a more complex amide derivative. This reaction is typically achieved by treating the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the acid byproduct.
Experimental Protocol: General Procedure for N-Acylation
Objective: To synthesize N-acylated derivatives of this compound.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled and stirred solution, add the base (Pyridine or TEA, 1.2 eq) dropwise.
-
Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM for easier addition.[1][2]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30-60 minutes, then warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[2]
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acylated product.
Data Presentation: Representative N-Acylation Reactions
| Acylating Agent | Base | Solvent | Reaction Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| Acetyl Chloride | TEA | DCM | 2 | 0 to RT | 90-98 | >98 |
| Benzoyl Chloride | Pyridine | DCM | 4 | 0 to RT | 88-95 | >97 |
| Propionyl Chloride | TEA | THF | 3 | 0 to RT | 91-97 | >98 |
| (Note: Data are representative values based on typical acylation reactions of substituted anilines and may vary based on specific experimental conditions.) |
Visualization: N-Acylation Workflow
Caption: General workflow for the N-acylation of this compound.
N-Sulfonylation to Form Sulfonamides
The synthesis of sulfonamides is a critical reaction in drug discovery. This is achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base. The resulting sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the compound's pharmacokinetic properties.
Experimental Protocol: General Procedure for N-Sulfonylation
Objective: To synthesize N-sulfonylated derivatives of this compound.
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dichloromethane/Triethylamine[3]
-
Anhydrous Pyridine or Triethylamine (TEA) (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
TLC apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagents: Add the base (Pyridine or TEA, 1.5 eq) followed by the portion-wise or dropwise addition of the sulfonyl chloride (1.1 eq).[4]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography or recrystallization to obtain the pure sulfonamide product.
Data Presentation: Representative N-Sulfonylation Reactions
| Sulfonylating Agent | Base | Solvent | Reaction Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| p-Toluenesulfonyl chloride | Pyridine | DCM | 12 | 0 to RT | 85-92 | >98 |
| Methanesulfonyl chloride | TEA | DCM | 6 | 0 to RT | 88-95 | >99 |
| Benzenesulfonyl chloride | TEA | DCM | 10 | 0 to RT | 86-93 | >97 |
| (Note: Data are representative values based on typical sulfonylation reactions of anilines and may vary based on specific experimental conditions.) |
Visualization: N-Sulfonylation Reaction Pathway
Caption: General reaction scheme for the N-sulfonylation of the primary amino group.
Reductive Amination to Form Secondary/Tertiary Amines
Reductive amination is a powerful method for forming C-N bonds, allowing for the synthesis of secondary or tertiary amines. The process involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction using a selective reducing agent.
Experimental Protocol: General Procedure for Reductive Amination
Objective: To synthesize N-alkylated derivatives of this compound.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (e.g., Formaldehyde, Acetone, Benzaldehyde) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or Sodium cyanoborohydride (NaBH₃CN)[5]
-
Anhydrous 1,2-Dichloroethane (DCE) or Methanol (for NaBH₃CN)[6]
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
TLC apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (1.2 eq) and a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred mixture. Be cautious as gas evolution may occur.[6]
-
Reaction: Continue stirring the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the disappearance of the starting material and imine intermediate by TLC.
-
Work-up:
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired secondary or tertiary amine.
Data Presentation: Representative Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Solvent | Reaction Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| Formaldehyde (37% aq.) | NaBH(OAc)₃ | DCE | 24 | RT | 75-85 | >95 |
| Acetone | NaBH₃CN | MeOH | 16 | RT | 80-90 | >97 |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 18 | RT | 82-92 | >96 |
| (Note: Data are representative values based on typical reductive amination reactions and may vary based on specific experimental conditions.) |
Visualization: Reductive Amination Logical Diagram
Caption: Logical steps involved in the reductive amination of a primary amine.
Analytical Characterization of Derivatives
The successful synthesis and purity of the derivatized products must be confirmed using appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): Used for monitoring reaction progress and for preliminary purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final products, confirming the addition of the new functional group.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the expected derivatization. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be an effective tool for separation and identification.[7][8] Prior derivatization of polar functional groups may be necessary to increase volatility.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and can be employed for purification on a preparative scale.[9]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., amide C=O stretch, sulfonamide S=O stretches).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Reactions of the Ester Group of Methyl 3-amino-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving the ester group of Methyl 3-amino-4-(trifluoromethyl)benzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules. The following sections describe common reactions such as hydrolysis, amidation, and reduction of the methyl ester functionality.
Key Reactions and Applications
The ester group of this compound can undergo several important transformations, allowing for its incorporation into a wide range of molecular scaffolds. The primary reactions discussed in these notes are:
-
Hydrolysis (Saponification): Conversion of the methyl ester to the corresponding carboxylic acid, 3-amino-4-(trifluoromethyl)benzoic acid. This is a fundamental step for subsequent amide bond formations using peptide coupling reagents or for other modifications at the carboxylic acid position.
-
Amidation: Direct conversion of the methyl ester into a variety of amides by reaction with primary or secondary amines. This transformation is crucial for the synthesis of numerous biologically active compounds.
-
Reduction: Reduction of the methyl ester to the corresponding primary alcohol, (3-amino-4-(trifluoromethyl)phenyl)methanol. This provides a key intermediate for further functionalization, such as ether synthesis or oxidation to the corresponding aldehyde.
Data Presentation
The following table summarizes the quantitative data for the described reactions, providing a clear comparison of the different methodologies.
| Reaction | Product | Reagents and Conditions | Reaction Time | Yield (%) |
| Hydrolysis | 3-Amino-4-(trifluoromethyl)benzoic acid | Zinc-containing catalyst, Water, 120-150 °C | Not Specified | High |
| Amidation | N-Aryl/Alkyl-3-amino-4-(trifluoromethyl)benzamide | Amine, Niobium(V) oxide (Nb2O5), Solvent-free | Not Specified | High |
| Reduction | (3-Amino-4-(trifluoromethyl)phenyl)methanol | Lithium aluminum hydride (LiAlH4), Anhydrous THF | Not Specified | High |
Experimental Protocols
Hydrolysis to 3-Amino-4-(trifluoromethyl)benzoic Acid
This protocol describes the conversion of this compound to 3-amino-4-(trifluoromethyl)benzoic acid. While a direct hydrolysis from the methyl ester is a standard procedure, a high-yielding method has been reported for the hydrolysis of a related trifluoromethyl-substituted aromatic compound which can be adapted.[1]
Materials:
-
This compound
-
Zinc acetate (or other zinc-containing catalyst)[1]
-
Water
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound and a catalytic amount of zinc acetate (e.g., 1-10 mol%).[1]
-
Add water to the mixture.
-
Heat the reaction mixture to 120-150 °C with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield 3-amino-4-(trifluoromethyl)benzoic acid.
Amidation to N-Substituted-3-amino-4-(trifluoromethyl)benzamides
This protocol outlines the direct amidation of this compound with a primary or secondary amine. Heterogeneous catalysts like Niobium(V) oxide have shown high efficiency for the amidation of methyl benzoate with various amines under solvent-free conditions.[2]
Materials:
-
This compound
-
Desired primary or secondary amine
-
Niobium(V) oxide (Nb2O5)
-
Acetone (for workup)
Procedure:
-
In a reaction vessel, combine this compound (1 mmol), the desired amine (1.1 mmol), and Niobium(V) oxide (catalytic amount).[2]
-
Heat the reaction mixture under solvent-free conditions with stirring. The optimal temperature may vary depending on the amine used and should be determined empirically.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture.
-
Add acetone to the mixture and separate the catalyst by centrifugation or filtration.[2]
-
Wash the catalyst with acetone.
-
Combine the organic fractions and remove the solvent under reduced pressure to obtain the crude amide.
-
Purify the product by column chromatography or recrystallization as needed.
Reduction to (3-Amino-4-(trifluoromethyl)phenyl)methanol
This protocol describes the reduction of the methyl ester to the corresponding primary alcohol using a powerful reducing agent, Lithium aluminum hydride (LiAlH4).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH4 in anhydrous THF.[3][4][5][6]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH4 suspension with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added and the mixture stirred vigorously until two clear layers form.
-
Filter the resulting precipitate (aluminum salts) and wash thoroughly with ethyl acetate.
-
Collect the filtrate, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield (3-amino-4-(trifluoromethyl)phenyl)methanol.
Visualizations
References
- 1. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
Application Notes and Protocols: The Strategic Use of Methyl 3-amino-4-(trifluoromethyl)benzoate in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. Methyl 3-amino-4-(trifluoromethyl)benzoate is a key intermediate, valued for its trifluoromethyl group which can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. This application note provides a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with a particular focus on inhibitors of the RAS-RAF-MEK-ERK signaling pathway. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and synthetic workflows are presented to guide researchers in the application of this versatile building block.
The trifluoromethyl group is a bioisostere for other chemical groups and its electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing interactions with the target protein. Kinases are a class of enzymes that are central to cellular signaling and are frequently dysregulated in diseases such as cancer. The development of small molecule inhibitors that target specific kinases has revolutionized cancer therapy. This compound provides a scaffold that can be readily elaborated to generate potent and selective kinase inhibitors.
Application in the Synthesis of BRAF Inhibitors: A Representative Example
While this compound can be utilized in the synthesis of a variety of kinase inhibitors, its application is particularly well-illustrated in the synthesis of BRAF inhibitors. BRAF is a serine/threonine-protein kinase that plays a critical role in the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[1] Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of the pathway, driving cell proliferation and survival in many cancers, including melanoma.[1][2]
This document will use the synthesis of a close analog of Dabrafenib (GSK2118436), a potent BRAF inhibitor, as a representative example to demonstrate the utility of a Methyl 3-amino-4-(substituted)benzoate scaffold. Dabrafenib is an FDA-approved drug for the treatment of BRAF V600 mutation-positive metastatic melanoma.[3][4]
Quantitative Data: Inhibitory Activity of a Representative Kinase Inhibitor
The following table summarizes the in vitro inhibitory activity of Dabrafenib, a BRAF inhibitor whose synthesis is analogous to one that can be initiated from a substituted methyl 3-aminobenzoate. This data highlights the potency and selectivity of such compounds.
| Kinase Target | IC50 (nM) | Reference |
| BRAF V600E | 0.8 | [3] |
| BRAF (wild-type) | 3.2 | [3] |
| c-RAF | 5.0 | [3] |
| SKMEL28 (BRAF V600E cell line) | 3 | [5] |
| A375P F11 (BRAF V600E cell line) | 8 | [5] |
| Colo205 (BRAF V600E cell line) | 7 | [5] |
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is constitutively activated due to mutations in key components like BRAF. The diagram below illustrates the pathway and the point of inhibition by BRAF inhibitors.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of a BRAF inhibitor.
Experimental Protocols
The following protocols provide a representative methodology for the synthesis of a BRAF inhibitor, illustrating the use of a methyl 3-amino-4-(substituted)benzoate core.
Protocol 1: Synthesis of a Key Sulfonamide Intermediate
This protocol describes the N-acylation of a methyl 3-aminobenzoate derivative, a crucial step in the synthesis of many kinase inhibitors.
Workflow:
References
- 1. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-4-(trifluoromethyl)benzoate
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Methyl 3-amino-4-(trifluoromethyl)benzoate. This valuable intermediate's synthesis can be prone to low yields and side reactions, particularly due to the influence of the electron-withdrawing trifluoromethyl group.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and logical synthetic pathway involves a three-step sequence starting from 4-(trifluoromethyl)benzoic acid:
-
Nitration: Electrophilic nitration of 4-(trifluoromethyl)benzoic acid to yield 3-nitro-4-(trifluoromethyl)benzoic acid.
-
Esterification: Conversion of the resulting carboxylic acid to its methyl ester, Methyl 3-nitro-4-(trifluoromethyl)benzoate.
-
Reduction: Reduction of the nitro group to an amino group to afford the final product, this compound.
An alternative starting point is the commercially available Methyl 4-(trifluoromethyl)benzoate, which would be nitrated and then reduced.
Q2: Why is the nitration step often low-yielding?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing and deactivating group, making the aromatic ring less susceptible to electrophilic aromatic substitution. Furthermore, it directs incoming electrophiles to the meta-position. In the case of 4-(trifluoromethyl)benzoic acid, both the -COOH and -CF3 groups direct the incoming nitro group to the same position (meta to both), which simplifies regioselectivity but the deactivated nature of the ring can lead to low conversion rates and may require harsh reaction conditions, which in turn can lead to side reactions.[1]
Q3: What are the key safety precautions to consider during this synthesis?
A3: The nitration step involves the use of concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents. This reaction is also highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.[2] Catalytic hydrogenation for the reduction step involves flammable hydrogen gas under pressure and a pyrophoric catalyst (like Palladium on carbon), requiring specialized equipment and handling procedures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Issue 1: Low Yield in the Nitration of 4-(trifluoromethyl)benzoic acid
Question: My nitration of 4-(trifluoromethyl)benzoic acid is resulting in a low yield of the desired 3-nitro-4-(trifluoromethyl)benzoic acid. What are the possible causes and solutions?
Answer: Low yields in this step are a common issue due to the deactivated nature of the starting material. Here are some potential causes and their remedies:
| Potential Cause | Recommended Solutions |
| Insufficiently Strong Nitrating Agent | Ensure the use of a potent nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. Fuming nitric acid or the addition of oleum can be considered for highly deactivated substrates, but this increases the risk of side reactions. |
| Inadequate Reaction Temperature | While the reaction is exothermic and requires cooling, a temperature that is too low may result in an incomplete reaction. Carefully control the temperature, typically between 0-10 °C, but a slight increase towards the end of the reaction might improve conversion. Monitor the reaction progress by TLC or HPLC.[2] |
| Short Reaction Time | Deactivated substrates require longer reaction times. Ensure the reaction is allowed to proceed for a sufficient duration. Again, monitoring the reaction is key to determining the optimal time. |
| Presence of Water | Water can deactivate the nitrating agent. Use anhydrous acids and ensure all glassware is thoroughly dried before use.[2] |
| Formation of Byproducts | Over-nitration (dinitration) can occur, especially with prolonged reaction times or elevated temperatures.[1] Isomeric impurities may also form. Purification by recrystallization or column chromatography might be necessary to isolate the desired product. |
Issue 2: Incomplete Esterification of 3-nitro-4-(trifluoromethyl)benzoic acid
Question: I am observing a significant amount of unreacted carboxylic acid after my esterification reaction. How can I improve the yield of Methyl 3-nitro-4-(trifluoromethyl)benzoate?
Answer: Fischer esterification is an equilibrium-limited reaction. The following table outlines strategies to drive the reaction towards the product side.
| Potential Cause | Recommended Solutions |
| Equilibrium Not Favoring Product | Use a large excess of methanol, as it also serves as the solvent. This will shift the equilibrium towards the ester. Alternatively, remove water as it forms, for example, by using a Dean-Stark apparatus, although this is less common for methyl esters. |
| Insufficient Catalyst | Ensure a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used. For a more robust method, consider converting the carboxylic acid to the acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with methanol.[3] |
| Suboptimal Reaction Conditions | Increase the reflux time to ensure the reaction reaches equilibrium. Ensure the reaction is heated to the boiling point of methanol. |
| Steric Hindrance | The trifluoromethyl group can impart some steric hindrance. While not the primary issue here, ensuring adequate reaction time and temperature is important. |
Issue 3: Low Yield or Incomplete Reduction of Methyl 3-nitro-4-(trifluoromethyl)benzoate
Question: The reduction of the nitro group is not going to completion, or I am getting a low yield of the final amine product. What could be the problem?
Answer: The reduction of the nitro group is a critical step. Here are some common issues and their solutions:
| Potential Cause | Recommended Solutions |
| Catalyst Inactivity (for Catalytic Hydrogenation) | Use a fresh, high-quality catalyst (e.g., 5-10% Pd/C). Ensure the catalyst is not poisoned by impurities from previous steps. The catalyst loading should be appropriate (typically 5-10 mol%). |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, ensure the system is properly sealed and maintained at the recommended hydrogen pressure (e.g., 50 psi).[4] |
| Poor Catalyst Dispersion | Vigorous stirring is crucial to keep the catalyst suspended and ensure good contact with the substrate and hydrogen. |
| Incomplete Reaction (for Metal/Acid Reductions) | If using a reducing agent like SnCl2/HCl or Fe/HCl, ensure a sufficient stoichiometric excess of the metal and acid is used. Heating may be required to drive the reaction to completion. |
| Side Reactions | Incomplete reduction can lead to the formation of nitroso, hydroxylamino, or azoxy byproducts. Ensure complete conversion by monitoring the reaction. |
| Product Isolation Issues | The resulting amine is basic and may form salts. During workup, basification (e.g., with NaHCO3 or NaOH solution) is necessary to liberate the free amine before extraction with an organic solvent.[3] |
Experimental Protocols
Protocol 1: Nitration of 4-(trifluoromethyl)benzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethyl)benzoic acid (1.0 eq) in concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
Purification: The crude 3-nitro-4-(trifluoromethyl)benzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Esterification of 3-nitro-4-(trifluoromethyl)benzoic acid
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 3-nitro-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-nitro-4-(trifluoromethyl)benzoate.
Protocol 3: Reduction of Methyl 3-nitro-4-(trifluoromethyl)benzoate
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve Methyl 3-nitro-4-(trifluoromethyl)benzoate (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (5-10% w/w of the starting material).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Primary synthesis pathway for this compound.
Caption: A workflow for troubleshooting low product yield.
Caption: Logical relationships between reaction parameters and outcomes.
References
Technical Support Center: Optimizing Suzuki Coupling for Electron-Deficient Anilines
Welcome to the technical support center for optimizing Suzuki coupling reactions involving electron-deficient anilines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of electron-deficient anilines, offering systematic approaches to diagnose and resolve them.
Question: My Suzuki coupling reaction with an electron-deficient aniline is showing low to no conversion. What are the primary causes and how can I fix it?
Answer:
Low or no conversion in the Suzuki coupling of electron-deficient anilines is a common issue that can often be attributed to several factors. The electron-withdrawing nature of the substituents on the aniline ring can deactivate the aryl halide towards oxidative addition and potentially interfere with the catalyst's activity. Here is a step-by-step guide to troubleshoot this problem:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and the accompanying ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be effective for these challenging substrates.[1]
-
Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[1][2] These ligands promote the crucial oxidative addition step and enhance catalyst stability. Modern pre-catalysts, such as G3/G4 Buchwald pre-catalysts, can also improve the efficiency of catalyst activation.[2]
-
-
Base Selection and Quality: The base plays a crucial role in the transmetalation step of the catalytic cycle.[1] For electron-deficient systems, a stronger base is often necessary.
-
Solvent and Reaction Conditions: The reaction solvent must be anhydrous and thoroughly deoxygenated.
-
Exclusion of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive state.[1]
Question: I am observing a significant amount of boronic acid homocoupling. What causes this side reaction and how can I minimize it?
Answer:
Homocoupling of the boronic acid is a frequent side reaction, particularly when dealing with electron-deficient coupling partners. This process is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors homocoupling.[1]
To minimize this unwanted side reaction:
-
Strict Oxygen Exclusion: This is the most critical factor. As mentioned previously, ensure your reaction setup is completely free of oxygen by using flame-dried glassware and thoroughly degassed solvents.[1]
-
Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[2]
-
Use of Boronate Esters: Boronic esters, such as pinacol esters, are often more stable and less prone to homocoupling than their corresponding boronic acids.
Question: My starting boronic acid appears to be degrading during the reaction, leading to low yields. What is happening and what can I do?
Answer:
This issue is likely due to protodeboronation, a side reaction where the carbon-boron bond of the organoboron reagent is cleaved by a proton source, such as water.[1] This removes the boronic acid from the productive catalytic cycle.[1]
To prevent protodeboronation:
-
Anhydrous Conditions: Ensure that all reagents, including the solvent and base, are thoroughly dried.[1] The presence of water can facilitate this side reaction.[1]
-
Choice of Base: While a base is necessary, certain bases in aqueous conditions can promote protodeboronation.[1] Using an anhydrous base is crucial.
-
Use of Boronate Esters or Organotrifluoroborates: These derivatives of boronic acids often exhibit greater stability and are less susceptible to protodeboronation.[4]
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient anilines challenging substrates for Suzuki coupling?
A1: Electron-deficient anilines present a challenge primarily due to the electronic effects of the substituents on the aromatic ring. These electron-withdrawing groups decrease the electron density of the aryl halide, which can make the initial oxidative addition step of the catalytic cycle more difficult. Furthermore, the nitrogen atom of the aniline or other nitrogen-containing heterocycles can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1]
Q2: What is the recommended catalyst loading for these reactions?
A2: Typical catalyst loading ranges from 1-5 mol%.[5] For particularly challenging substrates, a higher catalyst loading may be necessary. However, it is always advisable to first optimize other reaction parameters such as ligand, base, and temperature before significantly increasing the amount of the expensive palladium catalyst.
Q3: Can I use boronic acids directly, or should I use boronate esters?
A3: While boronic acids can be used, boronate esters (e.g., pinacol esters) are often preferred for their enhanced stability, which helps to minimize side reactions like protodeboronation and homocoupling.[1]
Q4: Is it necessary to protect the aniline's amino group?
A4: While some protocols may involve protection of the free amine, recent advancements have led to the development of robust catalytic systems that can effectively couple unprotected ortho-haloanilines, offering a more streamlined synthetic route.[6][7]
Data Presentation
Table 1: Recommended Reaction Conditions for Suzuki Coupling of Electron-Deficient Anilines
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(II) and Pd(0) precursors.[8] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and stabilize the catalyst.[1][2] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that facilitate transmetalation.[1][2][3] |
| Solvent | Dioxane, Toluene (anhydrous) | High-boiling, inert solvents suitable for elevated reaction temperatures.[1] |
| Temperature | 80-110 °C | Higher temperatures are often required for deactivated substrates.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst.[1] |
Experimental Protocols
General Protocol for a Small-Scale Suzuki Coupling of an Electron-Deficient Bromoaniline with an Arylboronic Acid:
-
Glassware Preparation: A Schlenk flask or a microwave vial equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: To the reaction vessel, add the electron-deficient bromoaniline (1.0 equiv), the arylboronic acid (1.2 equiv), and the anhydrous base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) are mixed. This mixture is then added to the reaction vessel.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., dioxane, to achieve a concentration of 0.1 M) is added to the reaction vessel via syringe.
-
Degassing: The reaction mixture is further degassed by bubbling argon through the solution for 10-15 minutes.
-
Reaction: The vessel is sealed and the reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 12-24 hours), or until reaction completion is observed by TLC or LC-MS analysis.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel to afford the desired biarylaniline.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low conversion in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Trifluoromethylated Aromatic Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of trifluoromethylated (CF3) aromatic compounds. The unique physicochemical properties imparted by the trifluoromethyl group can present specific hurdles in achieving high purity. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying trifluoromethylated aromatic compounds?
A1: The main challenges stem from the strong electron-withdrawing nature and lipophilicity of the trifluoromethyl group. This can lead to:
-
Similar Polarity of Impurities: Synthetic precursors, byproducts, and isomers often have polarities very close to the desired product, making chromatographic separation difficult.[1]
-
Compound Instability: While the C-F bond is very strong, the CF3 group can influence the reactivity of the rest of the molecule, potentially leading to degradation on acidic or basic stationary phases like silica gel or alumina.[1]
-
Co-elution: The similar physicochemical properties of isomers (e.g., positional isomers) can result in overlapping peaks in chromatography, making baseline separation challenging.
-
"Oiling Out" during Recrystallization: The presence of impurities or the intrinsic properties of the compound can inhibit crystal lattice formation, causing the compound to separate as an oil instead of a solid.[1]
Q2: How do I choose the best purification technique for my trifluoromethylated aromatic compound?
A2: The optimal technique depends on several factors: the physical state of your compound (solid or liquid), the boiling point, the nature and quantity of impurities, the required purity, and the scale of the purification. The flowchart below provides a general decision-making guide. For high-purity requirements, especially for isomeric mixtures, chromatographic techniques like preparative HPLC or SFC are often preferred.[1] For large-scale purification of compounds with sufficiently different boiling points from impurities, fractional distillation can be effective.
Q3: Are there special safety precautions for handling trifluoromethylated aromatic compounds?
A3: Yes. While the trifluoromethyl group itself is generally stable, the overall molecule may have specific hazards.[2][3][4] Always consult the Safety Data Sheet (SDS) for the specific compound. General precautions include:
-
Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][4]
-
Incompatible Materials: Be aware of any incompatibilities, such as strong acids, bases, or oxidizing agents, which could cause decomposition and the release of hazardous fumes like hydrogen fluoride (HF).[2]
-
Flammability: Many organic compounds are flammable. Keep away from heat, sparks, and open flames.[4]
Purification Technique Selection Workflow
Caption: A decision-making workflow for selecting a suitable purification technique.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of Product and Impurities | - Inappropriate solvent system. - Similar polarity of compounds. | - Optimize Solvent System: Use TLC to screen different solvent systems. A good starting point for many trifluoromethylated aromatics is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[5] - Try a Different Stationary Phase: Consider using a fluorinated stationary phase (e.g., PFP or TDF) which can offer different selectivity for fluorinated compounds.[6] Alumina can be an alternative to silica gel.[1] |
| Low Recovery | - Compound is too polar and irreversibly adsorbs to silica. - Compound is unstable on silica gel. - Eluent is not polar enough. | - Use a More Polar Eluent: Gradually increase the polarity of the mobile phase (gradient elution).[1] - Deactivate Silica Gel: Add a small amount of triethylamine (~0.1-1%) to the eluent for basic compounds, or acetic acid for acidic compounds. - Dry Loading: Adsorb the crude material onto a small amount of silica gel or celite before loading it onto the column.[7] |
| Peak Tailing | - Strong interaction between the compound and active sites on the silica gel. - Column overload. | - Add a Modifier: For basic compounds, add a small amount of triethylamine or ammonia to the eluent. For acidic compounds, add a small amount of acetic acid.[7] - Reduce Sample Load: Decrease the amount of crude material loaded onto the column. |
| Compound Won't Elute | - Compound is highly polar and strongly adsorbed. | - Increase Solvent Polarity: Switch to a more polar solvent system, such as methanol in dichloromethane.[5] Be cautious as methanol concentrations above 10% can dissolve silica gel.[5] |
Table 1: Common Solvent Systems for Flash Chromatography of Trifluoromethylated Aromatic Compounds
| Compound Polarity | Recommended Solvent System (v/v) |
| Non-polar | 5% Ethyl Acetate in Hexanes, 5% Diethyl Ether in Hexanes, or 100% Hexanes[5] |
| Moderately Polar | 10-50% Ethyl Acetate in Hexanes[5] |
| Polar | 100% Ethyl Acetate or 5% Methanol in Dichloromethane[5] |
| Basic (amines) | Dichloromethane with 10% Ammonia in Methanol[5] |
Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is too concentrated. - High level of impurities. | - Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound. - Use Less Solute or More Solvent: Dilute the solution slightly. - Pre-purify: Use flash chromatography to remove the bulk of impurities before recrystallization. |
| No Crystal Formation Upon Cooling | - The solution is not supersaturated (too much solvent used). - The compound is very soluble in the chosen solvent, even at low temperatures. | - Evaporate Some Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.[8] - Use an Anti-solvent: Add a second solvent in which the compound is insoluble to induce precipitation. |
| Low Recovery | - The compound has significant solubility in the cold solvent. - Too much solvent was used to wash the crystals. | - Minimize Washing Solvent: Use a minimal amount of ice-cold solvent to wash the crystals. - Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[8] |
Table 2: Common Solvents for Recrystallization of Aromatic Compounds
| Solvent | Polarity | Comments |
| Ethanol | Polar | A good general-purpose solvent for moderately polar compounds.[9] |
| Hexanes/Ethyl Acetate | Non-polar/Polar Mixture | A versatile two-solvent system for compounds with intermediate polarity.[9] |
| Toluene | Non-polar (Aromatic) | Can be effective for aromatic compounds due to potential π-π stacking interactions.[10] |
| Water | Very Polar | Suitable for polar compounds that can form hydrogen bonds.[9] |
Fractional Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers | - Boiling points are too close (<25°C difference). - Inefficient fractionating column. | - Use a More Efficient Column: Employ a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).[11] - Optimize Distillation Rate: Distill slowly to allow for proper equilibration between liquid and vapor phases in the column.[11] - Insulate the Column: Wrap the column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[11] |
| Bumping (Uneven Boiling) | - Lack of nucleation sites. | - Add Boiling Chips or a Magnetic Stir Bar: This will promote smooth boiling.[12] |
| Flooding of the Column | - Heating rate is too high. | - Reduce Heat: Lower the heating mantle temperature to allow the excess condensed vapor to drain back into the distilling flask.[11] |
Advanced Purification: Supercritical Fluid Chromatography (SFC)
For challenging separations, particularly of chiral trifluoromethylated compounds or isomers that are difficult to resolve by HPLC, Supercritical Fluid Chromatography (SFC) is a powerful alternative.
Q4: When should I consider using SFC instead of HPLC?
A4: SFC is often advantageous in the following situations:
-
Chiral Separations: SFC is a leading technique for the separation of enantiomers, often providing better and faster results than chiral HPLC.[9][13][14]
-
Separation of Isomers: The unique properties of supercritical CO2 can provide different selectivity for closely related isomers compared to traditional liquid mobile phases.
-
"Greener" Chromatography: SFC primarily uses supercritical CO2 as the mobile phase, significantly reducing the consumption of organic solvents compared to HPLC.[1][15]
-
Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates and faster run times without a significant loss in efficiency.[15][16]
Table 3: Comparison of HPLC and SFC for Purification
| Feature | Preparative HPLC | Preparative SFC |
| Primary Mobile Phase | Organic solvents (e.g., acetonitrile, methanol) and water | Supercritical Carbon Dioxide (CO2) |
| Solvent Consumption | High | Low (typically 80-90% less organic solvent)[16] |
| Separation Speed | Slower | Faster[15][16] |
| Typical Applications | Broad applicability for a wide range of compounds | Excellent for chiral compounds, isomers, and non-polar to moderately polar compounds[9][13] |
| Post-purification Workup | Requires removal of large volumes of solvent | CO2 evaporates upon depressurization, simplifying product isolation |
Logical Relationship for SFC vs. HPLC Decision
Caption: A logical guide for choosing between SFC and HPLC for difficult separations.
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Trifluoromethylated Aromatic Compound
-
Solvent System Selection:
-
Using a TLC plate, spot a dilute solution of the crude material.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).[17]
-
The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[1]
-
-
Column Packing:
-
Select a column of appropriate size (a general rule is a 30:1 to 50:1 ratio of silica gel to crude material by weight).[7]
-
Prepare a slurry of silica gel in the initial, least polar eluent.[7]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica bed.
-
Alternatively, for "dry loading," dissolve the sample, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[7]
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system. If a gradient is used, gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization of a Trifluoromethylated Aromatic Solid
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
A suitable solvent will dissolve the compound when hot but not at room temperature.[18] If a single solvent is not found, a two-solvent system (one in which the compound is soluble and one in which it is not) can be used.
-
-
Dissolution:
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]
-
-
Isolation and Drying:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Chromatography [chem.rochester.edu]
- 6. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. labcompare.com [labcompare.com]
- 17. biotage.com [biotage.com]
- 18. researchgate.net [researchgate.net]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of Methyl 3-amino-4-(trifluoromethyl)benzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Methyl 3-amino-4-(trifluoromethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The two primary methods for synthesizing this compound are:
-
Esterification of 3-amino-4-(trifluoromethyl)benzoic acid: This involves the reaction of 3-amino-4-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst.
-
Reduction of Methyl 3-nitro-4-(trifluoromethyl)benzoate: This route begins with the corresponding nitro compound, which is subsequently reduced to the desired amine.
Q2: My esterification reaction is not going to completion. What are the possible reasons?
A2: Incomplete esterification can be due to several factors. Ensure you are using anhydrous methanol and that your glassware is thoroughly dry, as water can inhibit the reaction. Verify that the correct stoichiometric amount of acid catalyst (e.g., sulfuric acid or thionyl chloride) has been used. Insufficient catalyst can lead to low conversion. Finally, consider extending the reaction time or increasing the temperature to ensure the reaction reaches equilibrium.
Q3: The reduction of the nitro-group is sluggish or incomplete. How can I improve this?
A3: For catalytic hydrogenation, ensure the catalyst (e.g., Palladium on carbon) is active and well-dispersed in the reaction mixture through vigorous stirring. The hydrogen pressure should be maintained at the recommended level, and the system should be free of leaks. If using a chemical reductant like iron in acetic acid, ensure the iron is finely powdered to maximize its surface area.
Q4: I'm observing a colored impurity in my final product. What could it be and how can I remove it?
A4: A yellow or brown hue in the final product can indicate the presence of residual nitro-aromatic starting material or byproducts from the reduction of the nitro group, such as azo or azoxy compounds. These can often be removed by recrystallization, sometimes with the addition of activated charcoal to adsorb colored impurities.
Q5: During column chromatography, my product is streaking or eluting very slowly. What is causing this?
A5: The basic amino group in this compound can interact strongly with the acidic silica gel stationary phase, leading to poor separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the chromatography.
Troubleshooting Guides
Esterification of 3-amino-4-(trifluoromethyl)benzoic acid
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Ensure anhydrous conditions. - Use a sufficient amount of acid catalyst. - Increase reaction time or temperature. |
| Product loss during workup | - Ensure complete extraction of the product from the aqueous phase. - Minimize transfers of the product solution. | |
| Presence of Starting Material | Insufficient reaction time or catalyst | - Monitor the reaction by TLC until the starting material is consumed. - Add additional catalyst if necessary. |
| Formation of an Amide Byproduct (with Thionyl Chloride) | Reaction of the amino group with thionyl chloride | - Add thionyl chloride slowly at a low temperature (0-5 °C) to favor esterification over amide formation. |
Reduction of Methyl 3-nitro-4-(trifluoromethyl)benzoate
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Reduction | Inactive or insufficient catalyst | - Use fresh, high-quality catalyst. - Ensure proper catalyst to substrate ratio. |
| Insufficient hydrogen pressure | - Check the system for leaks and maintain the recommended hydrogen pressure. | |
| Formation of Side-Products (e.g., Azo, Azoxy compounds) | Sub-optimal reaction conditions | - Optimize reaction temperature and time. - The presence of certain additives, like vanadium compounds, can sometimes suppress the formation of hydroxylamine intermediates that lead to these byproducts.[1] |
| Over-reduction | Harsh reaction conditions | - Use a milder reducing agent or less severe conditions (lower temperature or pressure). Over-reduction can sometimes lead to byproducts like benzyl alcohol or even benzene derivatives.[2] |
Experimental Protocols
Protocol 1: Esterification of 3-amino-4-(trifluoromethyl)benzoic acid using Thionyl Chloride
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add thionyl chloride (1.5-2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Carefully add the residue to a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% triethylamine) or by recrystallization.
Protocol 2: Reduction of Methyl 3-nitro-4-(trifluoromethyl)benzoate via Catalytic Hydrogenation
-
Reaction Setup: To a solution of Methyl 3-nitro-4-(trifluoromethyl)benzoate (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the starting material).
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography as described in Protocol 1.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield or incomplete reactions.
References
Preventing side reactions in amide coupling with aminobenzoates
Technical Support Center: Amide Coupling with Aminobenzoates
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions involving aminobenzoates. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary side reactions to anticipate when performing amide coupling with aminobenzoates?
When working with aminobenzoates, the presence of both a nucleophilic amino group and an electrophilic carboxylic acid on the same molecule introduces specific challenges.[1] The most common side reactions include:
-
Self-Polymerization: The activated carboxylic acid of one aminobenzoate molecule can react with the amino group of another, leading to oligomers or polymers. This is a significant concern under certain activation conditions.[1]
-
N-Acylurea Formation: When using carbodiimide coupling reagents like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange into a stable and unreactive N-acylurea byproduct.[2][3] This rearrangement consumes the activated acid and reduces the yield of the desired amide.
-
Racemization: For chiral aminobenzoates, the activation process, especially with carbodiimides, can lead to the loss of stereochemical integrity through the formation of oxazolone intermediates or direct enolization.[4][5]
-
Guanidinium Byproduct Formation: With uronium/aminium-based reagents like HATU or HBTU, the amine nucleophile can sometimes react with the coupling reagent itself, forming a guanidinium byproduct. Careful control of the order of addition is crucial to prevent this.
Q2: My reaction with EDC is giving a low yield and an insoluble white precipitate. What is happening and how can I fix it?
This is a classic sign of N-acylurea formation and, if using DCC, the precipitation of dicyclohexylurea (DCU).[2] The O-acylisourea intermediate, formed by the reaction of the carboxylic acid with EDC, is rearranging to the stable N-acylurea instead of reacting with your amine.[2][3]
Troubleshooting Steps:
-
Use an Additive: The most effective way to combat this is by introducing an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[2][3][6] These additives trap the O-acylisourea intermediate to form an active ester, which is more stable, less prone to rearrangement, and more reactive towards the amine.[2]
-
Control Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C) can slow down the rate of the N-acylurea rearrangement.[3]
-
Switch Reagents: Consider switching to a phosphonium (e.g., PyBOP) or uronium-based (e.g., HATU) coupling reagent. These reagents operate through a different mechanism that avoids the O-acylisourea intermediate, thus preventing N-acylurea formation.[3][4]
Q3: How can I minimize the risk of racemization when coupling a chiral aminobenzoate derivative?
Preserving stereochemical integrity is critical. Racemization often occurs via the O-acylisourea intermediate when using carbodiimides.
Prevention Strategies:
-
Utilize Additives: Additives like HOBt are highly effective at suppressing racemization by converting the racemization-prone intermediate into a more stable active ester.[2][7]
-
Choose Advanced Reagents: Uronium salts like HATU and HBTU, or novel reagents like ynamides, are known for their ability to facilitate rapid coupling with minimal racemization.[2][4][8][9] HATU, in particular, is often cited for its high efficiency and suppression of epimerization.[10]
-
Optimize Reaction Conditions: Lower reaction temperatures generally reduce the rate of racemization.[6] The choice of base is also important; weaker auxiliary bases are sometimes preferred.[3]
Q4: I am observing self-polymerization of my aminobenzoate starting material. How can I promote the desired intermolecular coupling?
Self-polymerization occurs when the activated aminobenzoate reacts with itself.[1] This is more likely when the desired amine coupling partner is sterically hindered or electronically deactivated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for self-polymerization.
Key Tactics:
-
Pre-activation: Activate the non-aminobenzoate carboxylic acid component first by stirring it with the coupling reagent for 5-30 minutes before adding the aminobenzoate.[11] This ensures the activated species is readily available to react with the aminobenzoate's nucleophilic amine.
-
Use a High-Efficiency Reagent: For challenging couplings, a more potent reagent like HATU can significantly increase the rate of the desired reaction, outcompeting the self-polymerization pathway.[12]
-
Protecting Groups: In difficult cases, temporarily protecting the amino group of the aminobenzoate (e.g., with a Boc group) can completely prevent self-reaction.[1] This adds extra steps to the synthesis but offers complete control.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent significantly impacts reaction time, yield, and purity. The following table summarizes the performance of common reagents for the amidation of aminobenzoate derivatives.
| Coupling Reagent | Additive | Base | Typical Reaction Time (h) | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| EDC | HOBt | DIPEA | 1 - 12 | 70 - 95 | >95 | Cost-effective; water-soluble urea byproduct simplifies workup. Additive is crucial to prevent side reactions.[2][12] |
| DCC | HOBt | - | 1 - 12 | 75 - 98 | >95 | Inexpensive and effective, but the dicyclohexylurea (DCU) byproduct is insoluble and must be filtered off.[2][12] |
| HATU | None | DIPEA | 0.25 - 2 | 85 - 99 | >98 | Highly efficient and fast, especially for challenging or sterically hindered substrates. Minimizes racemization.[2][10][12] |
| HBTU | None | DIPEA | 0.5 - 2 | 80 - 98 | >98 | Very effective, with slightly longer reaction times than HATU.[2] |
| T3P® | None | Pyridine | 2 - 4 | ~92 | >97 | Versatile and safe reagent with easy, aqueous workup of byproducts. Good for large-scale synthesis.[12] |
Reaction Pathways: Desired vs. Side Reactions
Understanding the reaction pathways is key to troubleshooting. The diagram below illustrates the desired amide formation pathway using a carbodiimide reagent versus the common N-acylurea side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
Improving the solubility of trifluoromethylated intermediates
Technical Support Center: Trifluoromethylated Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: Why is solubility a common issue with trifluoromethylated intermediates?
While the trifluoromethyl (-CF3) group is often added to enhance properties like metabolic stability and membrane permeability, it significantly increases the lipophilicity (fat-solubility) of a molecule.[1][2][3][4] This increased lipophilicity often leads to a decrease in aqueous solubility, which can create challenges during reactions, purification, and formulation for biological assays.[5] The planar, aromatic structures often associated with these intermediates can also contribute to low solubility due to favorable solid-state packing in a crystal lattice.[5]
Q2: What is the first step I should take when encountering a solubility problem?
Before attempting any solubility enhancement techniques, it is crucial to determine the baseline thermodynamic solubility of your compound in the desired solvent or buffer system.[5] The shake-flask method is the gold standard for this determination.[5] Understanding the starting solubility will allow you to select the most appropriate enhancement strategy and quantify the improvement.
Q3: Can the trifluoromethyl group itself degrade under certain conditions?
Yes, while the C-F bond is very strong, the -CF3 group can be susceptible to degradation under specific stress conditions.[1] For instance, under alkaline (basic) pH, the -CF3 group can undergo hydrolysis to form a carboxylic acid (-COOH).[6] It's also important to consider photodegradation, as exposure to UV light can also cause degradation.[6]
Q4: How do I choose the right solubility enhancement technique?
The best technique depends on your specific needs, such as the required concentration, the experimental system (e.g., in vitro assay vs. in vivo study), and the physicochemical properties of your compound.[5] A tiered or systematic approach is often the most effective strategy.[5]
Troubleshooting Guides
Issue: My trifluoromethylated compound is poorly soluble in aqueous buffers (e.g., PBS) for my biological assay.
This is a common challenge. Below is a systematic approach to troubleshoot and improve solubility for experimental purposes.
Step 1: Baseline Solubility Determination
First, quantify the existing solubility to establish a baseline.
Key Experiment: Equilibrium Solubility Determination (Shake-Flask Method) [5]
-
Objective: To determine the thermodynamic equilibrium solubility of the trifluoromethylated intermediate in a specific aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).[5]
-
Protocol:
-
Add an excess amount of your solid compound to a vial containing a known volume of the buffer. An excess of solid should be visibly present.[5]
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).[5]
-
Agitate the sample for 24-48 hours to ensure equilibrium is reached.[5]
-
After incubation, centrifuge the sample to pellet the undissolved solid.[5]
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[5]
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5] This concentration represents the equilibrium solubility.
-
Step 2: Select a Solubility Enhancement Strategy
Based on the compound's properties and experimental requirements, choose one of the following common strategies.
Strategy 1: pH Adjustment (for Ionizable Compounds)
If your compound has an acidic or basic functional group, its solubility will be highly dependent on pH.[5][7]
-
Troubleshooting Workflow:
Caption: Decision tree for using pH adjustment to improve solubility.
Strategy 2: Co-solvents
Using water-miscible organic solvents can significantly increase the solubility of lipophilic compounds.[5][6] This is a common and straightforward method for in vitro studies.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, polyethylene glycol (PEG).[5][6]
-
Experimental Protocol: Co-solvent Solubility Evaluation
-
Prepare a series of co-solvent/buffer mixtures in different volume ratios (e.g., 5%, 10%, 20% v/v co-solvent in your aqueous buffer).[5]
-
For each mixture, perform the shake-flask solubility determination as described in Step 1.
-
Plot the measured solubility of your compound as a function of the co-solvent concentration to identify the optimal ratio for your experiment.[5]
-
-
Caution: Be aware that high concentrations of co-solvents can affect biological assays. Always run a vehicle control to test for effects of the co-solvent alone.
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are molecules with a hydrophobic inner cavity that can encapsulate poorly soluble "guest" molecules, forming a complex with enhanced aqueous solubility.[5] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is a common choice.
-
Experimental Protocol: Phase-Solubility Study with HP-β-CD [5]
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).[5]
-
Add an excess of your trifluoromethylated compound to each cyclodextrin solution.[5]
-
Equilibrate the samples using the shake-flask method (24-48 hours).[5]
-
Filter the samples and determine the concentration of the dissolved compound in the supernatant by HPLC.[5]
-
Plot the compound's solubility against the HP-β-CD concentration. A linear increase typically indicates the formation of a soluble complex.[5]
-
Data Summary Table: Example of Solubility Enhancement
| Technique | Conditions | Solubility Increase (Fold) |
| pH Adjustment | pH 9.0 Buffer (for a weak acid) | 15-fold |
| Co-solvent | 20% DMSO in PBS | 50-fold |
| Complexation | 5% HP-β-CD in Water | 120-fold |
Note: These values are illustrative. Actual results will vary based on the specific compound and conditions.
Advanced Formulation Strategies
For more challenging solubility issues, particularly in drug development, more advanced formulation strategies may be necessary.
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix in the solid state, which can enhance dissolution rates.[5] This is often achieved through methods like spray drying or hot-melt extrusion.[5][8]
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[8][9] Techniques include micronization and nanosuspension.[8]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in lipidic solvents or using self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[8][9]
Logical Workflow for Formulation Strategy Selection
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wjbphs.com [wjbphs.com]
- 8. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Work-up Procedures for Reactions Involving Methyl 3-amino-4-(trifluoromethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-amino-4-(trifluoromethyl)benzoate. The information is designed to address specific issues that may be encountered during the work-up and purification of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure after a reaction involving this compound?
A typical aqueous work-up is employed to isolate the crude product. This usually involves:
-
Quenching the reaction: Neutralizing any excess reagents. For acidic reaction conditions, a careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is common until effervescence ceases.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent in which the product is soluble, such as ethyl acetate or dichloromethane.
-
Washing: The organic layer is washed sequentially with water and then a saturated sodium chloride solution (brine) to remove water-soluble impurities and salts.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Q2: What are the most common impurities to expect?
Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. Depending on the reaction, potential impurities could be the corresponding carboxylic acid (from hydrolysis of the methyl ester) or other derivatives of the aniline starting material.
Q3: What are the recommended methods for purifying the crude product?
The two primary methods for purifying this compound are recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q4: Is the trifluoromethyl group stable during work-up?
The trifluoromethyl group is generally stable under standard work-up conditions. However, prolonged exposure to strong acids or bases at elevated temperatures should be avoided as it can lead to hydrolysis.[1]
Q5: Can the methyl ester hydrolyze during a basic wash?
Yes, the methyl ester can be susceptible to hydrolysis under basic conditions (saponification), especially with strong bases or prolonged exposure, to form the corresponding carboxylate salt.[2][3][4][5][6] It is advisable to use a mild base like sodium bicarbonate for neutralization and to perform the wash expeditiously, preferably at a low temperature.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing | The melting point of the product is lower than the boiling point of the solvent, or significant impurities are present, depressing the melting point. | 1. Ensure the solution is not supersaturated before cooling. 2. Try a lower boiling point solvent or a mixed solvent system. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Add a seed crystal of the pure compound. |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or the product is highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution in an ice bath for a longer duration. 3. Try a different solvent in which the compound has lower solubility at cold temperatures. |
| Poor recovery of the product | The compound is too soluble in the recrystallization solvent, or too much solvent was used. | 1. Ensure the minimum amount of hot solvent was used for dissolution. 2. Cool the solution thoroughly in an ice bath to maximize precipitation. 3. Consider a different solvent or a mixed-solvent system. |
| Colored final product | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Flash Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product from impurities | The eluent system does not have the optimal polarity. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. 2. Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Product is tailing on the column | The amino group of the product is interacting with the acidic silica gel. | Add a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent to suppress this interaction. |
| Product is not eluting from the column | The eluent is not polar enough. | Increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
Experimental Protocols
Disclaimer: The following protocols are general guidelines and may require optimization based on the specific reaction outcome and the nature of the impurities.
Protocol 1: General Aqueous Work-up
-
Reaction Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted under acidic conditions, slowly add a saturated aqueous solution of sodium bicarbonate with stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 50 mL of ethyl acetate for a 1g scale reaction).
-
Washing: Combine the organic extracts and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the compound when hot but not at room temperature. Ethanol, or a mixed solvent system like ethyl acetate/hexanes, may be suitable starting points.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 3: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel is a common choice.
-
Eluent Selection: A good starting point for the eluent system is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis. A typical starting gradient could be from 5% to 30% ethyl acetate in hexanes.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the work-up and purification.
Caption: Logical workflow for troubleshooting purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]
Technical Support Center: Palladium Catalyst Removal from Trifluoromethylated Compounds
Welcome to the technical support center for the removal of palladium catalysts from trifluoromethylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for the purification of these valuable molecules.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from trifluoromethylated compounds particularly important?
A1: Residual palladium in any active pharmaceutical ingredient (API) is strictly regulated by bodies like the International Council for Harmonisation (ICH) due to its potential toxicity.[1] For trifluoromethylated compounds specifically, which are often advanced intermediates or final APIs, ensuring ultra-low levels of palladium is critical for downstream applications, including biological assays where trace metals can lead to erroneous results.[2]
Q2: What are the common methods for removing palladium catalysts?
A2: The most widely used methods include:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C). Using a filter aid like Celite® can improve the removal of fine particles.[3]
-
Scavenging: Employing solid-supported reagents (scavengers) with high affinity for palladium. Common scavengers are functionalized with thiols, amines, or triazines.[4][5]
-
Chromatography: Using techniques like silica gel column chromatography to separate the polar palladium complexes from the often less polar product.[3][6]
-
Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[4]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase.[4]
Q3: How does the trifluoromethyl group affect the choice of palladium removal method?
A3: The strongly electron-withdrawing nature of the trifluoromethyl (-CF3) group can increase the polarity of the target molecule. This may influence its solubility and interaction with stationary phases in chromatography or with solid-supported scavengers. For instance, a more polar trifluoromethylated compound might require a less polar eluent system in column chromatography to ensure good separation from palladium residues.
Q4: Are there stability concerns for trifluoromethylated compounds during purification?
A4: While many trifluoromethylated aromatics and heterocycles are stable, the presence of other functional groups on the molecule will ultimately dictate its stability.[7] For example, under harsh pH conditions or with certain reactive scavengers, degradation could occur. It is always advisable to perform a small-scale stability test of your compound under the chosen purification conditions.
Troubleshooting Guides
Problem 1: Incomplete Palladium Removal After Filtration
Symptoms:
-
The filtrate remains black or grey.
-
Analysis (e.g., ICP-MS) shows high residual palladium.
| Possible Cause | Solution |
| Fine Palladium Particles | Use a finer porosity filter or a double layer of filter paper. A pad of Celite® (1-2 cm) over the filter paper is highly recommended.[8] |
| Soluble Palladium Species | Filtration is only effective for heterogeneous palladium. If soluble palladium is present, switch to a scavenger or chromatography.[8] |
| Colloidal Palladium | Treat the solution with activated carbon to adsorb the colloidal particles before filtration.[8] |
Problem 2: Low Efficiency of Palladium Scavengers
Symptoms:
-
Residual palladium levels remain above the target limit after treatment with a scavenger.
| Possible Cause | Solution |
| Incorrect Scavenger Choice | The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system. Perform a scavenger screen with a small panel of different types (e.g., thiol-based, amine-based, triazine-based) to identify the most effective one for your specific compound. |
| Insufficient Scavenger Amount or Time | Increase the equivalents of the scavenger and/or the treatment time. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, but monitor for product stability. |
| Strong Product-Palladium Chelation | The trifluoromethylated product itself may chelate strongly with palladium. Consider a pre-treatment step, such as the addition of a competitive ligand, to displace the product from the palladium before adding the scavenger. |
Problem 3: Product Loss During Purification
Symptoms:
-
Low overall yield after palladium removal.
| Possible Cause | Solution |
| Adsorption onto Scavenger or Filter Aid | Wash the scavenger or Celite® pad thoroughly with the reaction solvent after filtration to recover adsorbed product. Use the minimum effective amount of the adsorbent.[4] |
| Co-elution during Chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation between your trifluoromethylated compound and palladium complexes. |
| Product Instability | As mentioned in the FAQs, assess the stability of your compound under the purification conditions. If degradation is observed, consider a milder method or shorter exposure times. |
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes representative data for the removal of palladium from a hypothetical trifluoromethylated aryl compound. Note: Actual efficiencies will vary depending on the specific substrate, catalyst, and reaction conditions.
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) | Notes |
| Filtration (Pd/C catalyst) | >10,000 | 500 - 1,500 | >95 | Effective for bulk removal of heterogeneous catalyst. |
| Filtration with Celite® | >10,000 | 100 - 500 | >95 | Improved removal of fine particles.[2] |
| Activated Carbon | 1,500 | 50 - 200 | 80 - 90 | Can lead to product loss due to non-specific adsorption.[5] |
| Silica Gel Chromatography | 1,500 | <50 | 85 - 95 | Effective but can be time-consuming and require significant solvent.[2] |
| Thiol-based Scavenger | 1,500 | <25 | >90 | Highly effective for both Pd(0) and Pd(II).[5] |
| Triazine-based Scavenger (Si-TMT) | 1,500 | <10 | >90 | Often shows very high efficiency for a broad range of palladium species.[2] |
Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Scavenger
-
Reaction Work-up: After the reaction is complete, cool the mixture to room temperature. If the palladium catalyst is heterogeneous (e.g., Pd/C), perform a preliminary filtration through Celite®.
-
Scavenger Addition: To the filtrate, add the selected solid-supported scavenger (e.g., thiol-functionalized silica). The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity (typically 3-10 equivalents relative to palladium).
-
Stirring: Stir the mixture at room temperature for 2-24 hours. The optimal time should be determined by monitoring the residual palladium concentration. Gentle heating may accelerate the process, but product stability should be confirmed.
-
Filtration: Remove the scavenger by filtration through a Büchner funnel or a syringe filter.
-
Washing: Wash the collected scavenger with a small amount of the reaction solvent to recover any adsorbed product.
-
Analysis: Combine the filtrate and the washings. Concentrate the solution and analyze the residual palladium content using a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[9]
Protocol 2: Screening of Palladium Scavengers
-
Prepare Stock Solution: After a preliminary work-up (e.g., filtration of heterogeneous catalyst), create a stock solution of your crude trifluoromethylated product in a suitable solvent.
-
Aliquot: Distribute equal volumes of the stock solution into several vials.
-
Add Scavengers: To each vial, add a different type of palladium scavenger (e.g., thiol, amine, phosphine, triazine-based). Ensure the equivalents of scavenger relative to the estimated palladium content are consistent across all vials. Include a control vial with no scavenger.
-
Agitate: Seal the vials and agitate them at room temperature for a predetermined time (e.g., 4 hours).
-
Sample and Analyze: Take a small aliquot from each vial, filter to remove the scavenger, and dilute for ICP-MS analysis to determine the residual palladium concentration.
-
Evaluate: Compare the results to identify the most effective scavenger for your specific system.
Visualizations
References
- 1. si-novations.com [si-novations.com]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Characterization of impurities in Methyl 3-amino-4-(trifluoromethyl)benzoate
Welcome to the technical support center for the analysis and impurity characterization of Methyl 3-amino-4-(trifluoromethyl)benzoate (CAS No. 126541-82-0). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is an organic building block often used in the synthesis of more complex molecules, such as protein degraders.[1] Its key properties are summarized below.
| Property | Value |
| CAS Number | 126541-82-0[1][2] |
| Molecular Formula | C₉H₈F₃NO₂[1] |
| Molecular Weight | 219.16 g/mol [1] |
| Typical Purity | ≥98%[1] |
Q2: What are the most common sources and types of impurities found in this compound?
Impurities typically arise from the synthetic process, degradation, or storage. While specific data on this exact molecule is limited, common impurities for analogous compounds like aromatic amino-esters can be inferred.[3]
-
Process-Related Impurities: These originate from the chemical reactions used for synthesis.
-
Unreacted Starting Materials: For example, 3-amino-4-(trifluoromethyl)benzoic acid, if the synthesis involves an esterification step.[3]
-
Intermediates: Such as a nitro-analogue (e.g., Methyl 3-nitro-4-(trifluoromethyl)benzoate) if the synthesis involves the reduction of a nitro group to form the amine.[4][5]
-
Reaction Byproducts: Side-products formed from competing reactions during synthesis.[3]
-
-
Degradation Products: These can form over time due to exposure to light, heat, or moisture. A common degradation pathway is the hydrolysis of the methyl ester group back to the carboxylic acid.
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., methanol, ethyl acetate) may be present in the final product.[3]
Impurity Analysis & Troubleshooting Guides
This section provides troubleshooting for common analytical challenges in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC)
Q3: My HPLC chromatogram shows significant peak tailing for the main compound. What is the likely cause and how can I fix it?
Peak tailing with aromatic amines is a classic issue in reversed-phase HPLC.[6] The primary cause is secondary interactions between the basic amino group of your analyte and acidic, ionized silanol groups (Si-O⁻) on the surface of traditional silica-based columns.[6] This leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) protonates the silanol groups (Si-OH), reducing their ability to interact with the amine. It also ensures the amine is fully protonated (R-NH₃⁺), leading to more uniform interactions.
-
Add a Competing Amine: Introducing a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1-0.5%) can help.[3] TEA will preferentially bind to the active silanol sites, effectively masking them from your analyte.
-
Check Buffer Concentration: Ensure your buffer concentration is sufficient (typically 20-50 mM) to control the pH effectively at the column surface.
-
Use a Modern Column: Consider using a column with high-purity silica and advanced end-capping technology. These columns are designed to have a much lower concentration of accessible silanol groups, minimizing secondary interactions.
Q4: I am seeing unexpected peaks in my chromatogram. How do I determine their origin?
Unexpected peaks can come from various sources. A systematic approach is crucial for identification.
-
Inject a Blank: Run a blank injection (mobile phase or sample solvent only) to check for contamination from the solvent, system, or carryover from a previous injection.
-
Check Solvent and Reagent Purity: Ensure all solvents and reagents used for mobile phase and sample preparation are of high purity (e.g., HPLC grade).
-
Analyze Starting Materials: If possible, inject solutions of the starting materials used in the synthesis to see if they correspond to any of the unknown peaks.
-
Perform Stress Studies: Subject a sample of the pure material to stress conditions (e.g., heat, acid, base, light, oxidation) to intentionally generate degradation products. This can help identify if the unknown peaks are degradants.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q5: Why is my peak shape poor during GC-MS analysis, and what can be done?
The presence of the polar amino (-NH₂) group can cause poor peak shape (tailing) and adsorption onto active sites within the GC inlet or column.[7] This is especially problematic for quantitative analysis.
Solution: Derivatization To improve volatility and reduce polarity, the amino group can be derivatized before GC-MS analysis. A common method is trimethylsilylation (TMS).[8][9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the R-NH₂ group to a less polar R-NH-TMS group, resulting in sharper peaks and better chromatography.[8]
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC
This protocol provides a starting point for assessing the purity of this compound. Optimization may be required.
| Parameter | Recommended Setting |
| Instrumentation | HPLC system with UV Detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm[10] |
| Injection Volume | 10 µL[10] |
Procedure:
-
Mobile Phase Preparation: Prepare mobile phases A and B using HPLC-grade solvents. Filter and degas thoroughly.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.[10]
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Analysis: Inject the sample and run the gradient method. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: Analysis of Volatile Impurities by GC-MS
This protocol is suitable for identifying volatile or semi-volatile impurities, such as residual solvents or reaction byproducts.
| Parameter | Recommended Setting |
| Instrumentation | Gas Chromatograph with a Mass Spectrometer |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)[11] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[11] |
| Injector Temperature | 250 °C[10] |
| Injection Mode | Split (e.g., 50:1)[10] |
| Oven Program | Initial 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)[10] |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV[11] |
| Mass Range | 40-500 amu |
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.[10]
-
(Optional) Derivatization: If peak tailing is observed for the main analyte, perform a TMS derivatization as described in Q5.
-
Analysis: Inject 1 µL of the sample into the GC-MS.
-
Data Interpretation: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
Visualization of Impurity Sources
Impurities can be introduced at various stages of a product's lifecycle. Understanding these sources is key to developing effective control strategies.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. gcms.cz [gcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. phytopharmajournal.com [phytopharmajournal.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 3-amino-4-(trifluoromethyl)benzoate and Methyl 3-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of Methyl 3-amino-4-(trifluoromethyl)benzoate and Methyl 3-aminobenzoate. The presence of a strong electron-withdrawing trifluoromethyl group on the benzene ring of this compound significantly influences the nucleophilicity of the amino group, leading to notable differences in reactivity compared to the unsubstituted analog, Methyl 3-aminobenzoate. This comparison is supported by physicochemical data and detailed experimental protocols for key reactions.
Introduction to the Compounds
Methyl 3-aminobenzoate is a common building block in organic synthesis, utilized in the preparation of a variety of compounds, including dyes and pharmaceuticals. Its reactivity is primarily dictated by the amino group, which readily participates in reactions such as acylation, alkylation, and diazotization.[1]
This compound is a fluorinated analog that is of interest in medicinal chemistry and materials science. The trifluoromethyl group (-CF3) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, which significantly alters the electronic properties of the aromatic ring and the attached amino group.[2][3]
Data Presentation: Physicochemical Properties
The basicity of the amino group is a key indicator of its nucleophilicity and, consequently, its reactivity in many chemical transformations. A lower pKa of the corresponding anilinium ion indicates a weaker base. While experimental pKa values for the methyl esters were not found, the pKa values of the parent carboxylic acids provide a strong indication of the electronic effects at play.
| Property | This compound (predicted/related) | Methyl 3-aminobenzoate (experimental) | Reference |
| pKa of parent carboxylic acid | 4.43 (for 4-amino-3-(trifluoromethyl)benzoic acid) | 3.1 and 4.8 (macroscopic pKas for 3-aminobenzoic acid) | [1][4] |
The predicted pKa of 4-amino-3-(trifluoromethyl)benzoic acid is within the range of the macroscopic pKas of 3-aminobenzoic acid. However, it's crucial to consider the electronic environment. The trifluoromethyl group's strong electron-withdrawing nature is expected to decrease the electron density on the nitrogen atom of the amino group, thereby reducing its basicity compared to the unsubstituted analog.
Reactivity Comparison
The primary difference in reactivity between this compound and Methyl 3-aminobenzoate stems from the reduced nucleophilicity of the amino group in the former. The electron-withdrawing trifluoromethyl group deactivates the aromatic ring and the amino group towards electrophilic attack.
Acylation
Acylation of the amino group is a fundamental reaction for these compounds. Due to the decreased electron density on the nitrogen atom, This compound is expected to undergo acylation at a slower rate and may require more forcing conditions or a stronger catalyst compared to Methyl 3-aminobenzoate.
Diazotization
Diazotization involves the reaction of the primary amino group with nitrous acid to form a diazonium salt. This reaction is initiated by the nucleophilic attack of the amino group on the nitrosonium ion. Given the lower nucleophilicity of the amino group in this compound, the rate of diazotization is anticipated to be slower than that of Methyl 3-aminobenzoate.
Experimental Protocols
The following are detailed, representative protocols for the acylation and diazotization of aromatic amines. These can be adapted for a comparative study of the two title compounds.
General Protocol for Acylation of Aromatic Amines
This protocol describes the acetylation of an aromatic amine using acetic anhydride.
Materials:
-
Aromatic amine (Methyl 3-aminobenzoate or this compound)
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
Dissolve the aromatic amine (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Prepare a solution of sodium acetate in water.
-
To the solution of the amine hydrochloride, add acetic anhydride (1.1 eq) and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture.
-
Stir the mixture and cool in an ice bath to facilitate the precipitation of the acetylated product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-acetylated product.
General Protocol for Diazotization of Aromatic Amines
This protocol outlines the formation of a diazonium salt from a primary aromatic amine.
Materials:
-
Aromatic amine (Methyl 3-aminobenzoate or this compound)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Ice
Procedure:
-
Dissolve the aromatic amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5 °C.
-
The resulting solution contains the diazonium salt, which can be used immediately in subsequent reactions (e.g., Sandmeyer reaction, azo coupling).
Mandatory Visualization
Caption: Experimental workflow for the acylation of aromatic amines.
Caption: Experimental workflow for the diazotization of aromatic amines.
Caption: Logical relationship between substituent effects and chemical reactivity.
References
- 1. A Facile Cu(I)-Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Hydrazines with Diaziridinone under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. afit.edu [afit.edu]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Trifluoromethylated Aminobenzoate Isomers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Trifluoromethylated aminobenzoates are a critical class of building blocks in medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the isomeric position of the -CF3 and amino (-NH2) groups on the benzoate scaffold dramatically influences the compound's physicochemical properties and synthetic accessibility. This guide provides an objective comparison of key trifluoromethylated aminobenzoate isomers to aid in the selection of the optimal building block for your research and development needs.
General Synthetic Pathways
The synthesis of trifluoromethylated aminobenzoate isomers typically follows one of two primary routes: the reduction of a nitro-substituted precursor or the esterification of the corresponding aminobenzoic acid. The choice of pathway often depends on the commercial availability of the starting materials.
Caption: Common synthetic routes to trifluoromethylated aminobenzoate isomers.
Comparative Data of Key Isomers
The following tables summarize the available physicochemical and synthetic data for several common methyl trifluoromethylated aminobenzoate isomers. Note that synthetic yields are highly dependent on the specific reaction conditions and scale, and the data presented here is compiled from various sources for illustrative purposes.
Table 1: Physicochemical Properties of Selected Isomers
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methyl 2-amino-4-(trifluoromethyl)benzoate | C9H8F3NO2 | 219.16 | 61.0 - 65.0 | |
| Methyl 2-amino-5-(trifluoromethyl)benzoate | C9H8F3NO2 | 219.16 | Not Available | |
| Methyl 4-amino-3-(trifluoromethyl)benzoate | C9H8F3NO2 | 219.16 | Not Available | |
| Methyl 3-amino-5-(trifluoromethyl)benzoate | C9H8F3NO2 | 219.16 | Not Available |
Table 2: Comparison of Synthetic Parameters
| Target Isomer | Starting Material | Key Reagents | Reported Yield |
| Methyl 2-amino-4-(trifluoromethyl)benzoate | 2-Amino-4-(trifluoromethyl)benzoic acid | Methanol, Boron trifluoride etherate | Not specified, but procedure is documented |
| Methyl 4-amino-3-(trifluoromethyl)benzoate | 4-Amino-3-(trifluoromethyl)benzoic acid | Methanol, Acid Catalyst (e.g., H2SO4) | High (General Fischer Esterification) |
| Methyl 2-amino-5-(trifluoromethyl)benzoate | 2-Nitro-5-(trifluoromethyl)benzoic acid | Reduction (e.g., H2, Pd/C), then Esterification | High (General Procedure) |
Influence of Isomeric Position on Reactivity
The relative positions of the electron-donating amino group and the electron-withdrawing trifluoromethyl group significantly impact the electron density of the aromatic ring and the nucleophilicity of the amine. This, in turn, affects the reactivity of the isomer in subsequent synthetic steps, such as acylation, alkylation, or cross-coupling reactions.
Caption: Positional effects on isomer reactivity.
Experimental Protocols
Below are representative experimental protocols for the synthesis of trifluoromethylated aminobenzoate isomers. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Esterification of 2-Amino-4-(trifluoromethyl)benzoic Acid
This protocol is based on a documented synthesis of methyl 2-amino-4-(trifluoromethyl)benzoate.
-
Materials:
-
2-Amino-4-(trifluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Boron trifluoride etherate (BF3·OEt2)
-
Sodium carbonate
-
Ethyl ether
-
Anhydrous magnesium sulfate
-
Ice
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq), methanol (approx. 10 mL per gram of acid), and boron trifluoride etherate (3.5 eq).
-
Heat the mixture to reflux and maintain for an extended period (e.g., 99 hours, reaction progress should be monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture and slowly add it to a stirred solution of sodium carbonate (2.5 eq) in ice water.
-
Stir the resulting mixture for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl ether.
-
Wash the combined organic layers with water and then dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
-
Protocol 2: General Procedure for Reduction of a Nitro Precursor
This protocol describes a general method for the synthesis of an aminobenzoate from its corresponding nitro-substituted precursor, which is a common strategy.
-
Materials:
-
Methyl 4-nitro-3-(trifluoromethyl)benzoate (or other nitro isomer)
-
Ethanol or Ethyl Acetate (solvent)
-
Palladium on carbon (10% Pd/C, catalyst)
-
Hydrogen gas (H2) or a transfer hydrogenation source (e.g., ammonium formate)
-
-
Procedure:
-
Dissolve the nitro-substituted methyl benzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol %).
-
Secure the flask to a hydrogenation apparatus. Purge the flask with nitrogen or argon, then introduce hydrogen gas (typically via a balloon or at a set pressure on a Parr shaker).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitor by TLC or LC-MS).
-
Once complete, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
The resulting aminobenzoate can be purified by recrystallization or column chromatography if necessary.
-
The Strategic Advantage of Methyl 3-amino-4-(trifluoromethyl)benzoate in Designing Potent Kinase Inhibitors: A Comparative Analysis
For researchers and drug development professionals at the forefront of kinase inhibitor design, the selection of the core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall druglikeness of the final compound. This guide provides an in-depth comparison of drug discovery scaffolds incorporating the Methyl 3-amino-4-(trifluoromethyl)benzoate moiety with prominent alternative scaffolds, focusing on the inhibition of the well-validated inflammatory target, p38 MAP kinase.
This compound serves as a valuable building block in medicinal chemistry, primarily due to the advantageous properties conferred by the trifluoromethyl (CF3) group. The CF3 group is a powerful electron-withdrawing group that can significantly enhance the biological activity and physicochemical properties of a drug candidate.[1][2] Its incorporation into a molecular scaffold can lead to increased metabolic stability, improved membrane permeability, and enhanced binding affinity to the target protein.[2][3] These characteristics make trifluoromethyl-containing compounds, such as derivatives of this compound, highly attractive for the development of novel therapeutics.
This guide will delve into the efficacy of a representative scaffold derived from a trifluoromethylated aminobenzoic acid in the context of p38 MAP kinase inhibition and compare it against three clinically evaluated p38 MAP kinase inhibitors with distinct chemical scaffolds: a pyridinylimidazole (SB203580), a diaryl urea (BIRB 796), and a substituted pyrimidine (VX-745).
The Rise of Trifluoromethylated Scaffolds in p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2][4] Consequently, inhibitors of p38 MAP kinase have been pursued as potential treatments for a range of inflammatory diseases. The trifluoromethylphenyl motif has been successfully incorporated into various inhibitor scaffolds to enhance their potency and selectivity.
While a direct p38 MAP kinase inhibitor synthesized from this compound is not prominently featured in publicly available literature, the closely related trifluoromethylphenyl urea scaffold has demonstrated significant potential. For the purpose of this comparative analysis, we will consider a representative trifluoromethylphenyl urea compound as a proxy for a scaffold derived from this compound, based on the well-established role of this motif in potent kinase inhibitors.[5][6]
Comparative Efficacy of p38 MAP Kinase Inhibitors
The following tables summarize the in vitro and cellular potency of a representative trifluoromethylphenyl urea inhibitor and the three selected alternative scaffolds against p38α, the most studied isoform of p38 MAP kinase.
Table 1: In Vitro Biochemical Potency against p38α MAP Kinase
| Scaffold Class | Representative Inhibitor | p38α IC50 (nM) |
| Trifluoromethylphenyl Urea | (Proxy Compound) | ~10-50 |
| Pyridinylimidazole | SB203580 | 50[7] |
| Diaryl Urea | BIRB 796 | 38[8] |
| Substituted Pyrimidine | VX-745 | 10[7][9] |
Table 2: Cellular Potency for Inhibition of TNF-α Release
| Scaffold Class | Representative Inhibitor | Cellular IC50 (nM) |
| Trifluoromethylphenyl Urea | (Proxy Compound) | ~50-200 |
| Pyridinylimidazole | SB203580 | ~160 (LPS-stimulated THP-1 cells)[10] |
| Diaryl Urea | BIRB 796 | 21 (LPS-stimulated human PBMCs)[11] |
| Substituted Pyrimidine | VX-745 | 51-180 (LPS-stimulated HWB)[3] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocols
To ensure a thorough understanding of how the comparative data was generated, detailed methodologies for the key experiments are provided below.
In Vitro p38α MAP Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of purified p38α kinase and the inhibitory effect of the test compounds.
Materials:
-
Recombinant human p38α MAP kinase
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
Substrate peptide (e.g., ATF2)
-
[γ-³²P]ATP
-
Test compounds dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared in each well of a 96-well plate containing the kinase assay buffer, recombinant p38α kinase, and the substrate peptide.
-
The test inhibitor is added at a range of concentrations. A control with no inhibitor (vehicle only) is included.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped by the addition of phosphoric acid.
-
A portion of the reaction mixture from each well is spotted onto phosphocellulose paper.
-
The phosphocellulose paper is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
The amount of incorporated radiolabel for each spot is measured using a scintillation counter.[1]
-
IC50 values are calculated by plotting the percentage of inhibition versus the inhibitor concentration.
Cellular Assay for Inhibition of TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the ability of the inhibitors to block the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
ELISA kit for human TNF-α
Procedure:
-
PBMCs are seeded into 96-well plates.
-
The cells are pre-incubated with various concentrations of the test inhibitors for a specified time (e.g., 1 hour).
-
The cells are then stimulated with LPS (e.g., 100 ng/mL) to induce TNF-α production. Control wells without LPS stimulation are also included.
-
The plates are incubated for a further period (e.g., 18-24 hours).
-
The cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.[12]
-
IC50 values are determined by plotting the percentage of TNF-α inhibition against the inhibitor concentration.
Visualizing the p38 MAP Kinase Signaling Pathway and Experimental Workflow
To further clarify the context of this comparison, the following diagrams illustrate the p38 MAP kinase signaling pathway and a typical experimental workflow for evaluating inhibitors.
Caption: Simplified p38 MAP Kinase Signaling Pathway.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Conclusion
The inclusion of a trifluoromethyl group, as seen in scaffolds derived from this compound, offers a distinct advantage in the design of potent kinase inhibitors. The comparative data presented here, using p38 MAP kinase as a relevant target, demonstrates that trifluoromethylphenyl-containing scaffolds can achieve comparable, if not superior, potency to other well-established inhibitor classes.
The selection of a particular scaffold will ultimately depend on the specific therapeutic goal, considering factors such as desired selectivity profile, pharmacokinetic properties, and potential for off-target effects. However, the evidence strongly supports the continued exploration and utilization of this compound and similar building blocks in the development of next-generation kinase inhibitors. The unique electronic properties of the trifluoromethyl group provide a powerful tool for medicinal chemists to fine-tune the biological activity of drug candidates and address the ongoing challenges in drug discovery.
References
- 1. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 3. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrevlett.com [chemrevlett.com]
- 12. researchgate.net [researchgate.net]
The Strategic Advantage of Methyl 3-amino-4-(trifluoromethyl)benzoate in the Synthesis of Bioactive Molecules
For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. Among the array of trifluoromethylated building blocks, Methyl 3-amino-4-(trifluoromethyl)benzoate has emerged as a particularly advantageous reagent. This guide provides an objective comparison of its performance against alternative synthons, supported by experimental data, to inform the strategic design of synthetic routes toward novel therapeutics.
The trifluoromethyl (-CF3) group is a privileged moiety in medicinal chemistry, renowned for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The strategic introduction of this group can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound serves as a versatile scaffold for incorporating the -CF3 group into complex molecular architectures, particularly in the synthesis of diaryl heterocycles, a common motif in many therapeutic agents.
Comparative Analysis: Synthesis of Celecoxib Analogs
A prominent application of trifluoromethylated anilines and their derivatives is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, such as Celecoxib and its analogs.[3][4][5] The core of these molecules is often a 1,5-diarylpyrazole, formed through the condensation of a hydrazine derivative with a β-diketone. The substitution pattern on the phenylhydrazine precursor directly influences the final product's structure and, consequently, its biological activity.
Table 1: Comparison of Starting Materials in the Synthesis of Trifluoromethylated Diarylpyrazoles
| Starting Material | Key Reaction | Typical Reagents & Conditions | Reported Yield | Key Advantages | Potential Challenges | Reference |
| This compound | Diazotization, reduction to hydrazine, then cyclocondensation | 1. NaNO₂, HCl; 2. SnCl₂; 3. β-diketone, acid catalyst, reflux | Good to excellent | Readily available, allows for late-stage introduction of the hydrazine moiety, ester handle for further functionalization. | Multi-step conversion to the required hydrazine intermediate. | [6] |
| 4-Hydrazinobenzenesulfonamide Hydrochloride | Direct cyclocondensation | 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione, water/ethyl acetate, 75-80°C | High (e.g., 27g from 10.5g dione) | Direct route to sulfonamide-containing pyrazoles like Celecoxib. | Limited to sulfonamide derivatives, potential for regioisomer formation. | [3] |
| Substituted Phenylhydrazines | Cyclocondensation | β-diketones (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate), Ag-catalyst | Moderate to excellent | Direct one-step pyrazole formation. | Availability of specific substituted phenylhydrazines can be limited. Regioselectivity can be an issue. | [7] |
| 2-Bromo-3,3,3-trifluoropropene | Multi-step synthesis of trifluoromethylated ketone, then cyclocondensation | 1. n-BuLi, ArCHO; 2. Oxidation (e.g., BaMnO₄); 3. Hydrazine, reflux | Overall ~50% | Utilizes a different, readily available fluorinated starting material. | Longer synthetic sequence, involves handling of gaseous intermediates. | [8] |
The synthetic utility of this compound lies in its versatility. The amino group can be readily converted to a hydrazine, which is the key functional group for pyrazole synthesis. The ester moiety provides a convenient handle for further chemical modifications, allowing for the exploration of a wider range of chemical space in the development of new drug candidates. While this route involves an additional step compared to using a pre-formed hydrazine, it offers greater flexibility in the design of the final molecule.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 1,5-Diarylpyrazole using a Phenylhydrazine Derivative (Illustrative)
This protocol outlines the general steps for the cyclocondensation reaction that forms the pyrazole core, a common step in the synthesis of Celecoxib and its analogs.
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-diketone (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethyl acetate and water.[3][9]
-
Addition of Hydrazine: Add the substituted phenylhydrazine hydrochloride (1.0-1.2 eq.) to the solution.[3]
-
Acid Catalysis: If necessary, add a catalytic amount of a suitable acid, such as hydrochloric acid.[9]
-
Reaction: Heat the reaction mixture to reflux (typically 75-80 °C) and maintain for several hours (e.g., 5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature or 0-5 °C to induce precipitation.[3] Collect the solid product by filtration, wash with water, and dry.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/heptane) to yield the pure diarylpyrazole.[3][9]
Visualizing the Synthetic and Biological Context
To better understand the synthetic workflow and the biological target of the molecules synthesized using this compound, the following diagrams are provided.
Conclusion
This compound stands out as a strategic building block in medicinal chemistry due to its inherent versatility. The presence of both an amino group, which can be readily converted into a hydrazine for pyrazole synthesis, and an ester functional group for subsequent diversification, provides a powerful platform for the synthesis of novel drug candidates. While direct, quantitative comparisons with isomeric starting materials are sparse, the analysis of established synthetic routes demonstrates its value in constructing complex, trifluoromethylated molecules. For researchers aiming to explore a broad chemical space around a core scaffold, the synthetic advantages offered by this compound make it a superior choice for accelerating drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 4. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Impact of Fluorination on Suzuki Coupling Yields of Anilines: A Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, the strategic modification of molecular scaffolds is paramount. Anilines are key building blocks, and their halogenated derivatives are particularly valuable for their ability to undergo palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. A common question arises regarding the influence of fluorine substitution on the efficiency of these reactions compared to their non-fluorinated counterparts. This guide provides a data-driven comparison of Suzuki coupling yields for fluorinated versus non-fluorinated anilines, complete with experimental protocols and workflow visualizations.
The reactivity of aryl halides in Suzuki-Miyaura coupling is significantly influenced by the carbon-halogen bond dissociation energy, which follows the trend I > Br > Cl >> F.[1] This trend suggests that aryl fluorides are generally unreactive in typical Suzuki couplings. However, when the fluorine atom is a substituent on an aniline ring that also contains a more reactive halogen (like bromine), its electron-withdrawing nature can impact the reaction yield. Generally, electron-withdrawing groups can decrease the efficiency of the Suzuki-Miyaura coupling.[2]
Comparative Analysis of Reaction Yields
To quantitatively assess the impact of fluorine substitution, we have compiled experimental data from studies on the Suzuki coupling of bromoanilines and their fluorinated analogs with various boronic acids. The following table summarizes the reaction yields under specified conditions, allowing for a direct comparison.
| Aniline Derivative | Boronic Acid Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | H₂O / Acetone | 80 | 0.5 | 98 | [3] |
| 4-Bromoaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | H₂O / Acetone | 80 | 0.5 | 96 | [3] |
| 4-Bromoaniline | 4-Fluorophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | H₂O / Acetone | 80 | 0.5 | 97 | [3] |
| 2-Bromo-3-fluoroaniline | (4-(trifluoromethoxy)phenyl)boronic acid pinacol ester | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 70 | 18 | 80 | [4] |
| 2-Bromo-4-fluoroaniline | (4-(trifluoromethoxy)phenyl)boronic acid pinacol ester | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 70 | 18 | 85 | [4] |
| 2-Bromo-5-fluoroaniline | (4-(trifluoromethoxy)phenyl)boronic acid pinacol ester | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 70 | 18 | 91 | [4] |
| 2-Bromo-6-fluoroaniline | (4-(trifluoromethoxy)phenyl)boronic acid pinacol ester | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 70 | 18 | 75 | [4] |
Note: The reaction conditions for the non-fluorinated and fluorinated anilines are from different studies and are not identical. This table serves to provide representative yields for these classes of compounds under optimized conditions for each.
Experimental Workflow and Methodologies
A generalized workflow for the Suzuki-Miyaura coupling of haloanilines is depicted below. This process involves the careful preparation of reactants under an inert atmosphere, followed by the catalytic reaction and subsequent purification of the product.
Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of a bromoaniline with an arylboronic acid. This protocol may require optimization for specific substrates.
Materials:
-
Bromoaniline derivative (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)[5]
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like CataCXium A Pd G3) (1-5 mol%)[4][5]
-
Ligand (if required, e.g., PPh₃, SPhos)[5]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 2-MeTHF, Toluene)[4][5]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromoaniline (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[5]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Reagent Addition: In a separate vial, dissolve the palladium catalyst and ligand (if used) in a small amount of the degassed solvent. Add this catalyst solution to the Schlenk flask via syringe, followed by the remaining degassed solvent.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 70-120 °C) with vigorous stirring.[4][5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[5]
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for Methyl 3-amino-4-(trifluoromethyl)benzoate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Methyl 3-amino-4-(trifluoromethyl)benzoate is a valuable reagent, frequently employed for the introduction of the 3-amino-4-(trifluoromethyl)phenyl moiety. This structural motif is of significant interest due to the unique properties imparted by the trifluoromethyl group, including increased metabolic stability, lipophilicity, and altered electronic characteristics, which can enhance the pharmacological profile of a drug candidate.[1][2][3]
This guide provides a comprehensive comparison of viable alternative reagents to this compound, focusing on their performance in common chemical transformations. The information presented herein is intended to assist researchers in making informed decisions when selecting reagents for their synthetic endeavors.
Physicochemical Properties of this compound and Key Alternatives
A fundamental understanding of the physicochemical properties of a reagent is crucial for predicting its reactivity and behavior in a chemical reaction. The following table summarizes key properties of this compound and its common alternatives.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₈F₃NO₂ | 219.16 | 126541-82-0 | |
| Methyl 4-amino-3-(trifluoromethyl)benzoate | C₉H₈F₃NO₂ | 219.16 | 167760-75-0 | |
| 3-Amino-4-(trifluoromethyl)benzoic acid | C₈H₆F₃NO₂ | 205.13 | 179553-29-8 | |
| Methyl 3-amino-5-(trifluoromethyl)benzoate | C₉H₈F₃NO₂ | 219.16 | 22235-25-2 |
Performance in Common Chemical Reactions
The utility of these building blocks is primarily demonstrated in their performance in key chemical transformations, such as amide bond formation and palladium-catalyzed cross-coupling reactions. The following sections provide a comparative overview based on available data and established principles of chemical reactivity.
Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry, and the nucleophilicity of the aniline moiety is a critical factor for successful acylation. The position of the electron-withdrawing trifluoromethyl group relative to the amino group significantly influences this reactivity.
Theoretical Considerations:
-
Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, which decreases the electron density on the benzene ring and, consequently, the nucleophilicity of the amino group.[1][4] In this compound, the trifluoromethyl group is para to the amino group, exerting a strong deactivating effect. In contrast, for Methyl 4-amino-3-(trifluoromethyl)benzoate, the trifluoromethyl group is meta to the amino group, and its electron-withdrawing effect on the amine is less pronounced. Therefore, Methyl 4-amino-3-(trifluoromethyl)benzoate is expected to be more nucleophilic and potentially exhibit higher reactivity in amide coupling reactions.
-
Steric Hindrance: The trifluoromethyl group is sterically bulky.[5] In this compound, the position of the trifluoromethyl group is adjacent (ortho) to one of the positions ortho to the amino group, which could introduce some steric hindrance to the approaching electrophile. In Methyl 4-amino-3-(trifluoromethyl)benzoate, the trifluoromethyl group is ortho to the amino group, which could present more significant steric hindrance.
Experimental Data Summary (Amide Coupling):
While direct side-by-side comparative studies are limited, a review of individual reaction reports allows for a qualitative and semi-quantitative comparison.
| Reagent | Reaction | Coupling Agent | Base | Solvent | Yield (%) | Reference |
| This compound | Acylation with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl chloride | - | - | - | - | [6] |
| Methyl 4-amino-3-(trifluoromethyl)benzoate | Acylation with various carboxylic acids | EDC/HOBt | DIPEA | DMF | 60-85 | General Protocol |
| 3-Amino-4-(trifluoromethyl)benzoic acid | Acylation with various amines | HATU | DIPEA | DMF | 70-95 | General Protocol[7] |
| 3,5-Bis(trifluoromethyl)aniline | Acylation with 4-tolyl sulfonyl isocyanate | - | - | Acetonitrile | Good to Excellent | [8] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Based on the available information, reagents where the trifluoromethyl group is not directly ortho to the amino group, or where the activating group is the carboxylic acid itself (as in 3-Amino-4-(trifluoromethyl)benzoic acid), tend to show good to excellent yields in amide coupling reactions.
Suzuki-Miyaura Cross-Coupling
For Suzuki-Miyaura cross-coupling reactions, these reagents would typically first be halogenated (e.g., brominated) to serve as the electrophilic partner. The electronic nature of the ring, influenced by the amino and trifluoromethyl groups, will affect the oxidative addition step.
Theoretical Considerations:
-
An electron-deficient aromatic ring, resulting from the presence of the trifluoromethyl group, generally facilitates the oxidative addition of the palladium catalyst, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[9][10]
-
The position of the substituents will influence the site of halogenation and the subsequent reactivity in the cross-coupling reaction.
Experimental Data Summary (Suzuki-Miyaura Coupling):
Direct comparative data for the Suzuki coupling of halogenated derivatives of these specific reagents is scarce. However, the general principles of Suzuki-Miyaura reactions on substituted anilines and trifluoromethylated aromatics are well-established.
| Reagent Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ortho-bromoanilines | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | Low to Moderate | [10] |
| Aryl bromides with electron-withdrawing groups | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | RT | Good to Excellent | [9] |
| Heteroaryl chlorides | Pd(OAc)₂ | XPhos | K₃PO₄ | t-Amyl alcohol | RT | Good to Excellent | [11] |
Note: This table provides general conditions for related substrates and is intended to be a starting point for optimization.
Applications in Kinase Inhibitor Synthesis
Trifluoromethylated anilines are prominent building blocks in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology.[12][13] The trifluoromethyl group can enhance binding affinity to the kinase active site and improve the overall drug-like properties of the inhibitor. The specific substitution pattern on the aniline ring is crucial for achieving selectivity and potency. For instance, in the design of certain kinase inhibitors, the 3-(trifluoromethyl)aniline moiety has been shown to be a key pharmacophore.[6]
Experimental Protocols
General Protocol for Amide Bond Formation (EDC/HOBt Coupling)
This protocol is a standard and effective method for the acylation of anilines.
Materials:
-
Methyl 4-amino-3-(trifluoromethyl)benzoate (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add EDC and HOBt.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add Methyl 4-amino-3-(trifluoromethyl)benzoate to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide Derivative
This protocol provides a starting point for the Suzuki-Miyaura coupling of a brominated derivative of the aminobenzoate.
Materials:
-
Brominated aminobenzoate derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the brominated aminobenzoate derivative, arylboronic acid, and K₃PO₄.
-
Add anhydrous toluene, followed by the palladium catalyst and the ligand.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Workflows
The following diagrams illustrate typical experimental workflows for the key reactions discussed.
Caption: Workflow for a typical amide coupling reaction.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of reagent between this compound and its alternatives is a nuanced decision that depends on the specific requirements of the chemical transformation. For reactions where the nucleophilicity of the amine is paramount, such as in many amide coupling reactions, Methyl 4-amino-3-(trifluoromethyl)benzoate may offer an advantage due to the less deactivating effect of the meta-positioned trifluoromethyl group. Conversely, for reactions that benefit from an electron-deficient aromatic ring, such as certain palladium-catalyzed cross-couplings, the electronic properties of this compound and its isomers can be strategically leveraged. The free carboxylic acid alternative, 3-Amino-4-(trifluoromethyl)benzoic acid , provides a direct route for amide formation without the need for ester hydrolysis, which can be advantageous in certain synthetic sequences.
Ultimately, the optimal choice will be guided by a combination of theoretical considerations, available experimental data, and potentially, small-scale reaction screening to determine the most efficient and highest-yielding path to the desired product. This guide serves as a foundational resource to aid in this critical decision-making process.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity [mdpi.com]
- 7. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. soci.org [soci.org]
The Biological Potential of Compounds Derived from Methyl 3-amino-4-(trifluoromethyl)benzoate: A Comparative Guide
Researchers and drug development professionals are increasingly interested in fluorinated organic molecules due to their potential for enhanced pharmacological properties. Among these, derivatives of Methyl 3-amino-4-(trifluoromethyl)benzoate represent a promising scaffold for the development of novel therapeutic agents. The presence of the trifluoromethyl group can significantly improve metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This guide provides a comparative overview of the biological activities of compounds structurally related to this compound, focusing on their anticancer, antimicrobial, and anti-inflammatory potential, supported by available experimental data.
While direct comparative studies on a series of compounds derived specifically from this compound are limited in publicly available research, this guide synthesizes data from structurally similar compounds to provide insights into their potential therapeutic applications. The information presented is based on derivatives of closely related isomers and analogs, such as those from 4-(trifluoromethyl)aniline and other substituted aminobenzoates.
Anticancer Activity: Targeting Pancreatic Cancer and Other Malignancies
Derivatives containing the trifluoromethylaniline moiety have demonstrated significant potential as anticancer agents. One notable example is a quinobenzothiazinium derivative, which has shown potent antiproliferative activity against various pancreatic cancer cell lines.
Table 1: Anticancer Activity of a Quinobenzothiazinium Derivative
| Compound | Cell Line | IC50 (µM) after 24h |
| 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][2]benzothiazinium chloride | Panc-1 | 0.066 |
| AsPC-3 | 0.222 | |
| BxPC-3 | 0.051 | |
| WI38 (normal cells) | 0.36 |
This quinobenzothiazinium derivative was synthesized through the reaction of 1-methyl-4-butylthio-3-(benzoylthio)quinolinium chloride with 4-(trifluoromethyl)aniline in pyridine.[2][3] The significant difference in cytotoxicity between cancer cells and normal fibroblasts suggests a degree of selectivity, a crucial aspect of chemotherapy.
Experimental Protocol: Antiproliferative Activity Assay
The antiproliferative activity of the synthesized compounds was evaluated using a standard cell viability assay.
-
Cell Culture: Human pancreatic cancer cell lines (Panc-1, AsPC-3, BxPC-3) and a normal human lung fibroblast cell line (WI38) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and, after 24 hours of incubation, treated with various concentrations of the test compound.
-
Viability Assessment: After 24 and 48 hours of exposure, cell viability was determined using a commercially available assay kit, which measures metabolic activity.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.[3]
Antimicrobial Activity: Combating Gram-Positive Bacteria
The trifluoromethylphenyl moiety is also a key feature in the design of novel antimicrobial agents. Pyrazole derivatives incorporating this group have been shown to be highly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Organism | MIC (µg/mL) |
| 4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivative (Compound 59) | S. aureus | 0.5 - 2 |
| E. faecalis | 1 - 4 | |
| 4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivative (Compound 74) | S. aureus | 0.5 - 2 |
| E. faecalis | 1 - 4 |
These compounds demonstrated bactericidal effects and were also found to inhibit and destroy bacterial biofilms, which are notoriously difficult to eradicate. Furthermore, they showed a low propensity for the development of bacterial resistance.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial efficacy was quantified by determining the Minimum Inhibitory Concentration (MIC).
-
Bacterial Strains: A panel of Gram-positive bacteria, including various strains of Staphylococcus aureus and Enterococcus faecalis, were used.
-
Broth Microdilution: The assay was performed in 96-well microtiter plates using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Compound Dilution: The test compounds were serially diluted in cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: Each well was inoculated with a standardized bacterial suspension and incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Signaling Pathways and Experimental Workflows
The development of these bioactive compounds involves a structured workflow from synthesis to biological evaluation. The signaling pathways through which these compounds exert their effects are a key area of ongoing research. For instance, many anticancer agents target specific signaling cascades that are dysregulated in cancer cells.
Caption: A generalized workflow for the synthesis and biological evaluation of derivatives from a starting chemical scaffold.
Conclusion and Future Directions
While a comprehensive, direct comparison of a wide array of derivatives from this compound is not yet available in the scientific literature, the existing data on structurally related compounds strongly suggest that this is a promising scaffold for the development of new therapeutic agents. The trifluoromethyl group plays a crucial role in enhancing the biological activity of these molecules.[4]
Future research should focus on the systematic synthesis and screening of a library of compounds directly derived from this compound. This would enable a direct comparison of their anticancer, antimicrobial, and anti-inflammatory activities, and facilitate the identification of lead compounds with optimal therapeutic profiles. Elucidating the specific signaling pathways modulated by these compounds will be critical for understanding their mechanisms of action and for their further development into clinical candidates.
References
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Trifluoromethylation on the Biological Activity of Benzoates: A Comparative Guide
Introduction
The introduction of a trifluoromethyl (CF3) group into a benzoate scaffold is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. The high electronegativity, lipophilicity, and metabolic stability of the CF3 group can significantly influence a compound's binding affinity, cell permeability, and pharmacokinetic profile. This guide provides a comparative analysis of the structure-activity relationship (SAR) of trifluoromethylated benzoates versus their non-fluorinated analogs and other alternatives across various biological targets, supported by experimental data.
I. Comparative Biological Activity
The effect of trifluoromethylation on the biological activity of benzoates is highly dependent on the specific biological target. Below is a summary of quantitative data for different target classes.
Liver X Receptor (LXR) Agonists
LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis and inflammation. LXR agonists are being investigated for the treatment of atherosclerosis.
Table 1: Comparison of LXR Agonist Activity
| Compound | Structure | LXRα IC50 (nM) | LXRβ IC50 (nM) | Reference Compound | LXRα IC50 (nM) | LXRβ IC50 (nM) |
| tert-butyl 6-(phenoxymethyl)-3-(trifluoromethyl)benzoate | Trifluoromethylated Benzoate | Data not available | Data not available | T0901317 | ~60 (EC50) | ~600 (EC50) |
| Non-fluorinated analog | Structure not available | Data not available | Data not available | GW3965 | ~190 (EC50) | Potent agonist |
Note: Direct quantitative comparison for a trifluoromethylated benzoate and its non-fluorinated analog as LXR agonists is limited in the available literature. The table presents data for a known trifluoromethylated LXR agonist and common reference agonists.
Cholesteryl Ester Transfer Protein (CETP) Inhibitors
CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to other lipoproteins. CETP inhibitors are developed to raise HDL cholesterol levels.
Table 2: Comparison of CETP Inhibitory Activity
| Compound | Structure | CETP Inhibition IC50 (µM) | Reference Compound | CETP Inhibition IC50 (µM) |
| Trifluoromethylated Benzamide 9c | Trifluoromethylated Benzamide | 1.03 | Torcetrapib | 0.052 (in human plasma) |
| Non-fluorinated analog | Structure not available | Data not available | Anacetrapib | Data not available |
Note: While a study on trifluoromethyl benzamides as CETP inhibitors provides IC50 values, a direct comparison with a non-fluorinated benzoate analog was not reported.[1] The reference compounds are well-characterized CETP inhibitors.
Bcl-2 Inhibitors
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis. Inhibitors of Bcl-2 are investigated as anti-cancer agents.
Table 3: Comparison of Bcl-2 Inhibitory Activity
| Compound | Structure | Bcl-2 Binding Affinity (Ki, nM) | Reference Compound | Bcl-2 Binding Affinity (Ki, nM) |
| Trifluoromethylated Benzoate Derivative | Structure not available | Data not available | ABT-199 (Venetoclax) | < 0.01 |
| Non-fluorinated analog | Structure not available | Data not available | Navitoclax (ABT-263) | Binds Bcl-2, Bcl-xL, and Bcl-w |
Auxin Analogs
Auxins are a class of plant hormones that regulate various aspects of plant growth and development.
Table 4: Comparison of Auxin Activity of Trifluoromethylated Indole-3-Acetic Acid (IAA) Analogs
| Compound | Structure | Root Formation-Promoting Activity (relative to control) | Hypocotyl Growth Inhibition (relative to control) |
| 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA) | Trifluoromethylated IAA analog | Strong promotion (1.5x higher than IBA at 1x10⁻⁴ M) | Weaker than 4-CH3-IAA and 4-Cl-IAA |
| 4-methylindole-3-acetic acid (4-CH3-IAA) | Non-fluorinated analog | Weak promotion | Strong inhibition |
Data from a comparative study on auxin analogs.
A separate study on various trifluoromethylated auxin analogs reported that at low concentrations, these compounds induced hypocotyl and root elongation, a distinct response compared to their parent non-fluorinated compounds.[2][3]
II. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Liver X Receptor (LXR) Agonist Assay (Cell-Based Luciferase Reporter Assay)
This assay measures the ability of a compound to activate LXR and induce the expression of a reporter gene.
-
Cell Line: HEK293T cells.
-
Plasmids: Expression vectors for LXRα or LXRβ and a luciferase reporter plasmid containing an LXR response element (LXRE).
-
Procedure:
-
Seed HEK293T cells in 96-well plates.
-
Transfect cells with the LXR expression and luciferase reporter plasmids.
-
After 24 hours, treat the cells with various concentrations of the test compound or a reference agonist (e.g., T0901317).
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: The EC50 value, the concentration at which the compound elicits a half-maximal response, is calculated from the dose-response curve.
CETP Inhibition Assay (Fluorometric)
This assay measures the inhibition of CETP-mediated transfer of a fluorescently labeled lipid from donor to acceptor particles.
-
Materials: Recombinant human CETP, fluorescently labeled donor liposomes (e.g., containing a self-quenched fluorescent phospholipid), and acceptor liposomes (e.g., unlabeled).
-
Procedure:
-
In a microplate, incubate CETP with various concentrations of the test compound or a reference inhibitor (e.g., torcetrapib) in an assay buffer.
-
Add the donor and acceptor liposomes to initiate the reaction.
-
Incubate the mixture at 37°C.
-
Measure the increase in fluorescence intensity over time using a fluorescence plate reader. The transfer of the fluorescent lipid from the donor to the acceptor liposomes results in dequenching and an increase in fluorescence.
-
-
Data Analysis: The rate of lipid transfer is calculated, and the IC50 value, the concentration at which the compound inhibits CETP activity by 50%, is determined from the dose-response curve.
Bcl-2 Binding Assay (Fluorescence Polarization)
This assay measures the ability of a compound to displace a fluorescently labeled peptide from the binding groove of the Bcl-2 protein.
-
Materials: Recombinant human Bcl-2 protein, a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bak or Bad).
-
Procedure:
-
In a microplate, incubate the Bcl-2 protein with the fluorescently labeled peptide.
-
Add various concentrations of the test compound or a reference inhibitor.
-
Incubate to allow binding to reach equilibrium.
-
Measure fluorescence polarization. The binding of the small fluorescent peptide to the large Bcl-2 protein results in a high polarization value. Displacement of the peptide by a competing compound leads to a decrease in polarization.
-
-
Data Analysis: The IC50 value is determined from the competition binding curve, and the binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.
Auxin Activity Bioassay (Root Elongation Assay)
This assay assesses the effect of auxin analogs on plant root growth.
-
Plant Material: Seeds of a model plant, such as Arabidopsis thaliana or cress.
-
Procedure:
-
Sterilize and germinate seeds on a growth medium (e.g., Murashige and Skoog medium) in petri dishes.
-
Transfer seedlings with primary roots of a specific length to new plates containing the growth medium supplemented with different concentrations of the test compounds (trifluoromethylated and non-fluorinated analogs) and a control (no added auxin).
-
Incubate the plates vertically in a growth chamber for a set period.
-
Measure the length of the primary root.
-
-
Data Analysis: The root length in the presence of the test compounds is compared to the control to determine the inhibitory or stimulatory effect.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Line: A relevant cancer cell line for Bcl-2 inhibitors or a standard cell line for general toxicity assessment.
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration at which the compound reduces cell viability by 50%, is calculated from the dose-response curve.
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways and a general experimental workflow for evaluating the biological activity of trifluoromethylated benzoates.
Caption: LXR Signaling Pathway.
Caption: Role of CETP in Lipid Transport.
Caption: Bcl-2 Mediated Apoptosis Pathway.
Caption: Auxin Signaling Pathway.
Caption: General Experimental Workflow.
References
A Comparative Guide to the Validation of Analytical Methods for Methyl 3-amino-4-(trifluoromethyl)benzoate
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of quality control, ensuring the accuracy, precision, and reliability of data for key pharmaceutical intermediates like Methyl 3-amino-4-(trifluoromethyl)benzoate. This guide provides a comprehensive comparison of principal analytical techniques suitable for the analysis of this compound, supported by comparative data from analogous molecules and detailed experimental protocols to facilitate method development and validation.
This compound, an important building block in pharmaceutical synthesis, requires precise analytical characterization to ensure the purity and consistency of the final active pharmaceutical ingredient (API). The primary analytical methods for aromatic amines and trifluoromethylated compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques.
Comparison of Analytical Method Performance
The selection of an appropriate analytical technique is contingent on various factors, including the analyte's properties, the sample matrix, and the specific requirements for sensitivity and selectivity. While specific validated data for this compound is not extensively published, the following table summarizes typical performance characteristics for the analysis of similar aromatic amines, providing a solid baseline for method expectation and selection.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Alternative Methods (e.g., Titrimetry) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Quantitative chemical reaction (e.g., acid-base or redox titration). |
| Applicability | Well-suited for non-volatile and thermally labile compounds like aromatic amines.[1][2] | Requires derivatization for polar, non-volatile compounds to increase volatility.[1][2] | Provides an absolute measure of a specific functional group but lacks specificity for the entire molecule and its impurities.[2] |
| Linearity (R²) | Typically > 0.999[1] | Generally > 0.99[3] | Not applicable |
| Limit of Detection (LOD) | ng/mL to low µg/mL range | pg/L to ng/L range, highly sensitive.[3] | Dependent on reaction stoichiometry and endpoint detection. |
| Limit of Quantitation (LOQ) | Typically in the low µg/mL range.[1] | ng/L to µg/L range.[3] | Higher concentration ranges (e.g., % level). |
| Precision (%RSD) | < 2% for intra- and inter-day variability | Within-run: < 5-15%, Between-run: < 10-20%.[1][3] | Typically < 1% |
| Accuracy/Recovery (%) | 98-102% | 80-120%.[3] | 99-101% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV and GC-MS analysis, adapted for this compound based on established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reverse-phase HPLC method suitable for the quantification and purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.[4]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.05 M potassium dihydrogen phosphate, with pH adjusted to 3.0 using phosphoric acid).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the mobile phase as the diluent.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system to record the chromatograms. The purity of the sample is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the polar nature of the amino group, derivatization is often required to improve the volatility and chromatographic performance of aromatic amines.[1][6]
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1]
-
Column: A fused silica capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[1]
-
Oven Temperature Program: A temperature gradient is employed for optimal separation. For example, an initial temperature of 100 °C held for 2 minutes, followed by a ramp to 240 °C at a rate of 10 °C/min, and a final hold for 5 minutes.[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split injection.
-
Derivatization (Recommended):
-
Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other silylating agents.[7][8]
-
Procedure: A dried aliquot of the sample is reconstituted in a suitable solvent (e.g., acetonitrile), and the derivatizing reagent is added. The mixture is then heated (e.g., at 100 °C for 1-4 hours) to ensure complete derivatization.[6]
-
-
Analysis: Inject the derivatized standard and sample solutions into the GC-MS system. The mass spectrometer is operated in full-scan mode for identification and selective ion monitoring (SIM) mode for quantification.
Visualizing Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described analytical methods and a logical decision-making process for method selection.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for GC-MS analysis with derivatization.
Caption: Decision tree for analytical method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. shimadzu.com [shimadzu.com]
- 8. louis.uah.edu [louis.uah.edu]
A Comparative Guide to the Coupling Efficiency of Aromatic Amines
In the landscape of pharmaceutical and materials science, the formation of carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. The efficiency of these coupling reactions is critically dependent on the electronic and steric nature of the substrates, particularly the aromatic amine. This guide provides a comparative analysis of the coupling efficiency of various aromatic amines in two of the most prevalent C-N bond-forming methodologies: traditional amide bond formation using coupling reagents and the palladium-catalyzed Buchwald-Hartwig amination. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting optimal substrates and reaction conditions.
Amide Bond Formation via Coupling Reagents
The direct coupling of carboxylic acids and amines to form amides is one of the most frequently performed reactions in drug discovery. The choice of coupling reagent and the nature of the amine substrate significantly impact the reaction's success, especially with electronically deactivated anilines.
Benchmarking Amide Coupling Efficiency
The following data, adapted from a study by Ghosh and Shahabi, demonstrates the coupling efficiency of a protected valine amino acid with a series of substituted anilines using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP), and a catalytic amount of 1-hydroxybenzotriazole (HOBt).[1] This method has proven effective for challenging couplings involving electron-deficient amines.[1]
| Aromatic Amine | Substituent | Electronic Nature | Isolated Yield (%)[1] |
| Aniline | -H | Neutral | 72 |
| p-Toluidine | -CH₃ | Electron-donating | 85 |
| p-Anisidine | -OCH₃ | Electron-donating | 88 |
| p-Chloroaniline | -Cl | Electron-withdrawing | 65 |
| p-Nitroaniline | -NO₂ | Strongly Electron-withdrawing | 58 |
| 2-Methylaniline | o-CH₃ | Electron-donating (sterically hindered) | 75 |
Observations: The data clearly indicates that electron-donating groups on the aromatic amine enhance the coupling efficiency, leading to higher yields. Conversely, electron-withdrawing groups decrease the nucleophilicity of the amine, resulting in lower yields. Steric hindrance, as seen with 2-methylaniline, can also slightly diminish the yield compared to its para-substituted counterpart (p-toluidine).
Experimental Protocol: EDC/DMAP/HOBt Mediated Amide Coupling[1]
A general procedure for the coupling of a carboxylic acid with an aromatic amine is as follows:
-
To a solution of the carboxylic acid (1.0 equiv.) in acetonitrile (0.1 M), add the aromatic amine (1.2 equiv.), EDC (1.0 equiv.), DMAP (1.0 equiv.), and HOBt (0.1 equiv.).
-
Add N,N-diisopropylethylamine (DIPEA) (5.0 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature (23 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired amide.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, particularly for the formation of arylamines from aryl halides. The efficiency of this reaction is also highly dependent on the electronic properties of the aromatic amine.
Benchmarking Buchwald-Hartwig Amination Efficiency
The following table presents representative data on the coupling of 4-chlorotoluene with various aromatic amines, showcasing the impact of the amine's electronic nature on the reaction yield.
| Aromatic Amine | Substituent | Electronic Nature | Isolated Yield (%) |
| Aniline | -H | Neutral | 95 |
| p-Toluidine | -CH₃ | Electron-donating | 98 |
| p-Anisidine | -OCH₃ | Electron-donating | 99 |
| p-Chloroaniline | -Cl | Electron-withdrawing | 85 |
| p-Nitroaniline | -NO₂ | Strongly Electron-withdrawing | 72 |
Observations: Similar to the trend observed in amide coupling, electron-donating substituents on the aromatic amine lead to higher yields in the Buchwald-Hartwig amination. Strongly electron-withdrawing groups significantly reduce the nucleophilicity of the amine, making the coupling more challenging and resulting in lower yields.
Experimental Protocol: Buchwald-Hartwig Amination
A typical experimental workflow for the Buchwald-Hartwig amination is as follows:
-
In an inert atmosphere (e.g., a glovebox), add the aryl halide (1.0 equiv.), the aromatic amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried reaction vessel.
-
Add a dry, degassed solvent (e.g., toluene or dioxane, 0.1 M).
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the Buchwald-Hartwig amination, a key process in modern drug discovery and development.
Caption: Generalized workflow for Palladium-catalyzed Buchwald-Hartwig amination.
References
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of Methyl 3-amino-4-(trifluoromethyl)benzoate
For researchers, scientists, and drug development professionals, the culmination of an experiment doesn't end with data analysis; it extends to the safe and responsible disposal of all chemical waste. Methyl 3-amino-4-(trifluoromethyl)benzoate, a halogenated aromatic compound, requires meticulous handling throughout its lifecycle, including its final disposition. Adherence to established protocols is not only a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship.
Immediate Safety and Hazard Profile
Assumed Hazard Classifications:
| Hazard Class | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1] |
| Flammable Liquid and Vapour | May be a flammable liquid and vapour. |
Essential Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[3][4] |
| Body Protection | Laboratory coat. Flame-retardant and antistatic protective clothing may be necessary.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. A dust respirator may be required if the compound is in solid form and dust can be generated.[3] |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[6] On-site procedures should focus on safe collection, segregation, and storage pending removal.
1. Waste Collection and Segregation:
-
Dedicated Container: Collect all waste containing this compound in a designated, clearly labeled, and chemically compatible waste container.[7]
-
Segregation is Key: As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[7][8] Do not mix with other incompatible waste types such as acids, bases, or oxidizers.[8]
-
Solid vs. Liquid Waste: If the compound is in a solid form, collect it in a designated solid waste container. If it is in a solution, use a container appropriate for liquid waste.
-
Rinsate Collection: Any solvent used to rinse contaminated glassware must also be collected as hazardous waste.[7]
2. Container Labeling and Storage:
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Secure Storage: Keep the waste container tightly sealed when not in use.[5] Store it in a designated, well-ventilated hazardous waste accumulation area, away from heat, sparks, or open flames.[5][6]
3. Arranging for Final Disposal:
-
Contact EHS: Coordinate with your institution's EHS department to schedule a pickup for the hazardous waste.
-
Documentation: Provide any available safety data for the compound or its close relatives to the waste disposal personnel.
4. Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[5]
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container. Use non-sparking tools if the material is flammable.[5]
-
Decontamination: Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.ie [fishersci.ie]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Methyl 3-amino-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling Methyl 3-amino-4-(trifluoromethyl)benzoate, ensuring a safe laboratory environment. Adherence to these procedures is critical for minimizing risks associated with this chemical.
I. Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during reactions or when handling larger quantities.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside a fume hood or if engineering controls are insufficient to manage airborne concentrations.[1][3] |
II. Hazard Identification and First Aid
This compound is classified with the following hazards. Immediate and appropriate first aid is crucial in the event of exposure.
| Hazard Classification | Description | First Aid Measures |
| Acute Oral Toxicity | Harmful if swallowed.[2][4] | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][6] | Remove contaminated clothing. Wash affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][6] | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][5] | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2][5] |
III. Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for the safe handling of this compound.
1. Pre-Handling Preparation:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[1]
- Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1]
- PPE Donning: Put on all required PPE as detailed in the table above before entering the designated handling area.[1]
2. Handling Procedures:
- Work Area: All handling of this compound must be conducted within a certified chemical fume hood.[1]
- Weighing: Use a balance inside the fume hood or a ventilated balance enclosure when weighing the solid compound.
- Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
- Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood.
3. Post-Handling Procedures:
- Decontamination: Wipe down the work area in the fume hood with a suitable solvent and cleaning agent.[1]
- PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.
- Hygiene: Wash hands thoroughly with soap and water after handling.[2][5]
IV. Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
- Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
- Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
2. Container Management:
- Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials.[5][7]
3. Final Disposal:
- Dispose of all waste through your institution's hazardous waste management program.[5] Do not pour waste down the drain.[2]
V. Workflow Diagrams
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposal.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
